3,4-Difluorophenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYERUNJMDEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215986 | |
| Record name | (3,4-Difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-99-1 | |
| Record name | 3,4-Difluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-Difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-difluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough overview of 3,4-Difluorophenylacetonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, safety information, and its role as a versatile building block in organic synthesis.
Core Properties and Identification
This compound, with the CAS number 658-99-1 , is a colorless to light yellow liquid.[1] Its chemical structure, characterized by a difluorinated benzene ring attached to an acetonitrile group, makes it a valuable precursor in the synthesis of more complex molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target drug candidates.
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 658-99-1 | [1] |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 196 - 198 °C | [1] |
| Density | 1.244 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4844 | [2] |
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | 2-(3,4-difluorophenyl)acetonitrile |
| Synonyms | (3,4-Difluorophenyl)acetonitrile, 3,4-Difluorobenzyl cyanide |
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Measures
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Role in Synthesis and Drug Discovery
While specific signaling pathways directly modulated by this compound are not extensively documented, its primary significance lies in its role as a versatile building block in medicinal chemistry. The difluorophenyl moiety is a common feature in a variety of bioactive molecules, and the nitrile group serves as a valuable functional handle for further chemical transformations.
The following diagram illustrates the logical workflow of how this compound is utilized in the synthesis of more complex and potentially bioactive molecules.
Caption: Workflow illustrating the synthesis and application of this compound as a key building block in drug discovery.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound, based on information from available patents and general organic chemistry principles. Researchers should note that specific conditions may require optimization.
Synthesis: Cyanation of 3,4-Difluorobenzyl Halide
This method involves the nucleophilic substitution of a halide with a cyanide salt.
Materials:
-
3,4-Difluorobenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Deionized water
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluorobenzyl bromide in DMSO.
-
Add sodium cyanide to the solution. The molar ratio of sodium cyanide to the benzyl bromide should be slightly in excess (e.g., 1.1 to 1.5 equivalents).
-
Heat the reaction mixture to a temperature between 60-100 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Vacuum Distillation
The crude this compound can be purified by vacuum distillation to obtain a high-purity product.
Equipment:
-
Distillation flask
-
Short path distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle with a stirrer
Procedure:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle while stirring.
-
Collect the fraction that distills at the appropriate boiling point under the applied vacuum. The boiling point will be lower than the atmospheric boiling point.
-
Once the desired fraction is collected, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)
The purity and identity of the synthesized this compound can be confirmed using GC-MS and NMR spectroscopy.
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum should show a molecular ion peak (M+) at m/z 153, corresponding to the molecular weight of the compound.
NMR Analysis:
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons will appear as complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm), and the methylene protons will appear as a singlet at approximately δ 3.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms on the benzene ring.
By following these protocols, researchers can synthesize, purify, and characterize this compound for its use in further research and development activities.
References
3,4-Difluorophenylacetonitrile molecular structure and IUPAC name
An In-depth Technical Guide to 3,4-Difluorophenylacetonitrile
This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, a key intermediate in the development of pharmaceuticals and other advanced materials.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3,4-difluorophenyl)acetonitrile .[1][2][3] The molecule consists of a difluorinated phenyl ring attached to a cyanomethyl group.
Molecular Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3,4-difluorophenyl)acetonitrile | [1][3] |
| CAS Number | 658-99-1 | [1][4] |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [3] |
| Appearance | Clear, dark yellow liquid | [4] |
| Density | 1.244 g/mL at 25 °C | [4] |
| Boiling Point | 111 °C at 13 mmHg | [4] |
| Flash Point | 113 °C (closed cup) | |
| Refractive Index | n20/D 1.4844 | [4] |
| SMILES | C1=CC(=C(C=C1CC#N)F)F | [2] |
| InChI Key | GNPYERUNJMDEFQ-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of phenylacetonitriles is via the cyanation of a corresponding benzyl halide. The following is a representative protocol for the synthesis of this compound from 3,4-difluorobenzyl bromide.
Workflow for Synthesis
References
- 1. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Difluorophenylacetonitrile | C8H5F2N | CID 518565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Physical and chemical properties of 3,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,4-Difluorophenylacetonitrile (CAS No. 658-99-1). An essential building block in medicinal chemistry and organic synthesis, this document details its characteristics, experimental protocols for its synthesis and analysis, and its applications in the development of novel pharmaceutical agents. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of synthetic pathways and analytical workflows using the DOT language for Graphviz.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 658-99-1 | [2] |
| Molecular Formula | C₈H₅F₂N | [2] |
| Molecular Weight | 153.13 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 111 °C at 13 mmHg | [4] |
| Density | 1.244 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4844 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the identification and characterization of this compound.
Table 2.1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results | Aromatic Protons | ||
| Data not explicitly found in search results | Methylene Protons (-CH₂) |
Table 2.2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results | Nitrile Carbon (-CN) |
| Data not explicitly found in search results | Aromatic Carbons |
| Data not explicitly found in search results | Methylene Carbon (-CH₂) |
Table 2.3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2250 | Nitrile (-C≡N) stretch |
| ~3050-3100 | Aromatic C-H stretch |
| ~2930 | Aliphatic C-H stretch |
| ~1500-1600 | Aromatic C=C stretch |
| ~1100-1300 | C-F stretch |
Note: The IR data is inferred from typical absorption regions for the respective functional groups.
Table 2.4: Mass Spectrometry Data
| m/z | Interpretation |
| 153 | [M]⁺ (Molecular ion) |
| 152 | [M-H]⁺ |
| 126 | [M-HCN]⁺ |
Source: PubChem CID 69572[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt. The following is a generalized protocol based on analogous reactions.[7][8]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3,4-Difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,4-difluorobenzyl bromide in dimethyl sulfoxide.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture and stir overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography to obtain pure this compound.
Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Analytical Workflow
The purity and identity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.
Caption: Analytical workflow for this compound.
Methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar compounds.
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Analysis: Inject the sample into the GC. The retention time will indicate the purity, and the mass spectrum will confirm the molecular weight and fragmentation pattern.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling constants will confirm the chemical structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: As a neat liquid, a small drop can be placed between two KBr plates.
-
Analysis: Obtain the IR spectrum. The presence of characteristic absorption bands for the nitrile, aromatic C-H, and C-F bonds will confirm the functional groups present in the molecule.
-
Applications in Drug Development
This compound is a valuable precursor for the synthesis of various pharmaceutical intermediates. The difluorophenyl moiety is a common structural motif in many biologically active compounds, as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[9]
One notable application is in the synthesis of tetrazole derivatives, which are important isosteres for carboxylic acids in medicinal chemistry. The [3+2] cycloaddition reaction of the nitrile with sodium azide provides a direct route to these heterocyclic compounds.[10][11]
Caption: Synthesis of a tetrazole derivative.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]
- 2. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-二氟苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. fiveable.me [fiveable.me]
- 7. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 8. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 9. This compound | 658-99-1 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synthesis of 3,4-Difluorophenylacetonitrile from Dichlorobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 3,4-difluorophenylacetonitrile, a key intermediate in the development of various pharmaceuticals, starting from dichlorobenzonitrile. This document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes process diagrams to illustrate the synthesis workflows.
Overview of the Synthetic Strategy
The synthesis of this compound from a dichlorobenzonitrile precursor is a multi-step process. The most direct and industrially relevant approach commences with 3,4-dichlorobenzonitrile. The overall strategy can be divided into two primary stages:
-
Stage 1: Halogen Exchange (Halex) Reaction: The initial and critical step involves the conversion of 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile. This is achieved through a nucleophilic aromatic substitution reaction where the chlorine atoms are replaced by fluorine atoms.
-
Stage 2: Side-Chain Elongation: The second stage focuses on the introduction of a methylene group between the phenyl ring and the nitrile functionality. This is typically accomplished via a four-step sequence involving the reduction of the nitrile to an amine, followed by conversion to an alcohol, then to a benzyl halide, and finally cyanation to yield the desired product.
Below is a graphical representation of the overall synthesis pathway.
Stage 1: Halogen Exchange Fluorination of 3,4-Dichlorobenzonitrile
The conversion of 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile is a well-documented process, typically employing spray-dried potassium fluoride (KF) as the fluorinating agent in a high-boiling polar aprotic solvent. The reaction often requires a phase-transfer catalyst to enhance the reactivity of the fluoride salt.[1]
Experimental Protocols
Several protocols have been reported for this transformation, with variations in catalysts, solvents, and reaction conditions. Below are summaries of key experimental procedures.
Protocol 1.1: Halogen Exchange using a Phase-Transfer Catalyst [1]
-
Reactants: 3,4-dichlorobenzonitrile, spray-dried potassium fluoride, and tetraphenylphosphonium bromide (catalyst).
-
Solvent: 1,3-dimethylimidazolidine-2-one (DMI).
-
Procedure: A mixture of 3,4-dichlorobenzonitrile, potassium fluoride, and a catalytic amount of tetraphenylphosphonium bromide in DMI is refluxed. The reaction progress is monitored by gas-liquid chromatography (GLC). Upon completion, the product is isolated by extraction and purified by distillation.
Protocol 1.2: High-Temperature Halogen Exchange in a Pressure Reactor [1]
-
Reactants: 3,4-dichlorobenzonitrile and potassium fluoride.
-
Solvent: 1,3-dimethylimidazolidine-2-one (DMI).
-
Procedure: 3,4-dichlorobenzonitrile is treated with an excess of potassium fluoride in DMI at a high temperature (e.g., 290 °C) in a pressure reactor. The product is isolated and purified after the reaction is complete.
Protocol 1.3: Industrially Adapted Halogen Exchange [2][3]
-
Reactants: 3,4-dichlorobenzonitrile, anhydrous potassium fluoride, and a phase-transfer catalyst such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt.
-
Solvent: Sulfolane or 1,3-dimethyl-2-imidazolidinone (DMI).
-
Procedure: Anhydrous potassium fluoride and the catalyst are added to a solution of 3,4-dichlorobenzonitrile in the solvent. The mixture is heated for several hours. The product is continuously removed by distillation and then further purified by secondary rectification.
Quantitative Data
The following table summarizes the quantitative data from various reported methods for the synthesis of 3,4-difluorobenzonitrile.
| Protocol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1.1 | Tetraphenylphosphonium bromide | DMI | Reflux (225 °C) | 6 | 65 (GLC yield) | - | [1] |
| 1.2 | None | DMI | 290 | - | 64 (GLC yield) | - | [1] |
| 1.3 | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride | Sulfolane | 200-210 | 5 | 88 | 99 | [2] |
| - | Tetraphenylphosphonium chloride | DMI | 200-210 | 6-8 | 65 | 99 | [2] |
| - | bis-(N-bis(dimethylamino)methylene)-iminium chloride | DMI | 130-150 then 180-200 | 2-3 then 5-6 | 85 | >99 | [4] |
Experimental Workflow Diagram
Stage 2: Side-Chain Elongation
This stage involves the transformation of the nitrile group of 3,4-difluorobenzonitrile into a cyanomethyl group.
Step 1: Reduction of 3,4-Difluorobenzonitrile to 3,4-Difluorobenzylamine
The nitrile group is reduced to a primary amine using a suitable reducing agent, such as Raney Nickel (Ra-Ni) under a hydrogen atmosphere.[5]
Protocol 2.1: Catalytic Hydrogenation [5]
-
Reactants: 3,4-difluorobenzonitrile, Raney Nickel (catalyst), hydrogen gas.
-
Solvent: Hexane or another suitable inert solvent.
-
Procedure: 3,4-difluorobenzonitrile is subjected to catalytic hydrogenation in an autoclave using Raney Nickel as the catalyst. The reaction is carried out under elevated hydrogen pressure and temperature. After the reaction, the catalyst is filtered off, and the product, 3,4-difluorobenzylamine, is purified by distillation under reduced pressure.
Quantitative Data for Step 1:
| Reactant | Catalyst | Solvent | H₂ Pressure ( kg/cm ²) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 3,4-Difluorobenzonitrile | Ra-Ni | Hexane | 20-100 | 100-150 | 1-5 | 94.0 | 99.1 | [5] |
Step 2: Conversion of 3,4-Difluorobenzylamine to 3,4-Difluorobenzyl Alcohol
The primary amine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.[5]
Protocol 2.2: Diazotization and Hydrolysis [5]
-
Reactants: 3,4-difluorobenzylamine, sodium nitrite, and an acid (e.g., acetic acid).
-
Solvent: Water.
-
Procedure: 3,4-difluorobenzylamine is dissolved in an aqueous acidic solution. The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature. The resulting benzyl alcohol can be extracted with an organic solvent and purified. In some cases, an intermediate acetate is formed which is then hydrolyzed with a base.
Quantitative Data for Step 2:
| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 3,4-Difluorobenzylamine | Acetic acid, Sodium nitrite | Water | 10-30 | 90.3 | 99.2 | [5] |
Step 3: Conversion of 3,4-Difluorobenzyl Alcohol to 3,4-Difluorobenzyl Chloride
The benzyl alcohol is converted to the more reactive benzyl chloride, a key intermediate for the final cyanation step. This is a standard transformation that can be achieved using various chlorinating agents.
Protocol 2.3: Chlorination with Thionyl Chloride
-
Reactants: 3,4-difluorobenzyl alcohol, thionyl chloride (SOCl₂).
-
Solvent: Anhydrous solvent like dichloromethane (DCM) or can be run neat. A base like pyridine is often added.
-
Procedure: Thionyl chloride is added dropwise to a cooled solution of 3,4-difluorobenzyl alcohol in an anhydrous solvent. The reaction is then stirred at room temperature or gently heated until completion. The excess thionyl chloride and solvent are removed under reduced pressure, and the crude 3,4-difluorobenzyl chloride is purified by distillation.
Step 4: Cyanation of 3,4-Difluorobenzyl Chloride to this compound
The final step involves the nucleophilic substitution of the chloride with a cyanide ion to form the desired product.
Protocol 2.4: Cyanation with Sodium Cyanide
-
Reactants: 3,4-difluorobenzyl chloride, sodium cyanide (NaCN).
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or a mixture of ethanol and water.
-
Procedure: A solution of 3,4-difluorobenzyl chloride is treated with a solution of sodium cyanide in a suitable solvent. The reaction mixture is heated to facilitate the substitution. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography.
Side-Chain Elongation Workflow Diagram
Conclusion
The synthesis of this compound from 3,4-dichlorobenzonitrile is a feasible multi-step process. The initial halogen exchange reaction is a well-established industrial process with high yields and purity. The subsequent side-chain elongation, while involving multiple steps, utilizes standard and well-understood organic transformations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate. Careful optimization of each step will be crucial for achieving high overall yields and purity on a larger scale.
References
- 1. audreyli.com [audreyli.com]
- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
Key spectral data for 3,4-Difluorophenylacetonitrile (NMR, IR, Mass Spec)
This technical guide provides an in-depth overview of the essential spectral data for 3,4-Difluorophenylacetonitrile (CAS No: 658-99-1), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Properties
-
IUPAC Name: 2-(3,4-difluorophenyl)acetonitrile[1]
-
Appearance: Colorless to yellow liquid
-
Density: 1.244 g/mL at 25 °C[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 - 7.20 | Multiplet | 3H | Aromatic protons (H-2, H-5, H-6) |
| ~3.75 | Singlet | 2H | Methylene protons (-CH₂CN) |
Note: Actual chemical shifts and coupling patterns can vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~152 - 148 (dd) | C-F |
| ~125 (m) | Aromatic CH |
| ~118 (d) | Aromatic CH |
| ~117 (s) | -CN (Nitrile Carbon) |
| ~117 (d) | Aromatic CH |
| ~22 | -CH₂- (Methylene Carbon) |
Note: The signals for the fluorine-bearing aromatic carbons (C-3 and C-4) appear as doublets of doublets (dd) due to coupling with the fluorine atoms. Other aromatic carbons may appear as multiplets (m) or doublets (d). Quaternary carbons are typically weaker in intensity.[4]
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra is outlined below.
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetonitrile-d₃, CD₃CN) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer (e.g., Bruker or Jeol).
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbons attached to protons. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired FIDs are Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2930 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| ~2255 | Strong | C≡N Stretch (Nitrile) |
| ~1610, 1510 | Strong | C=C Aromatic Ring Stretch |
| ~1270 | Strong | C-F Stretch |
| ~1120 | Strong | C-F Stretch |
Note: The strong absorption at ~2255 cm⁻¹ is highly characteristic of the nitrile functional group.[6] The C-H stretching vibrations for aromatic compounds are typically found at wavenumbers slightly above 3000 cm⁻¹, while those for alkanes are below 3000 cm⁻¹.[7]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained directly as a neat thin film. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.
-
Background Collection: A background spectrum of the empty sample holder (KBr plates or clean ATR crystal) is collected. This allows for the subtraction of signals from atmospheric water and carbon dioxide.
-
Sample Measurement: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.
Mass Spectral Data
The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS).
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 153 | 100 | [M]⁺ (Molecular Ion) |
| 127 | ~40 | [M - CN]⁺ |
| 101 | ~20 | [M - CH₂CN]⁺ |
Note: The peak at m/z 153 corresponds to the molecular weight of the compound and is the molecular ion peak.[1] The fragmentation pattern provides structural information.
Experimental Protocol: GC-MS
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used. The GC separates the components of the sample before they enter the MS.
-
GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
References
- 1. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3,4-二氟苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.washington.edu [chem.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
The Strategic Role of 3,4-Difluorophenylacetonitrile in Modern Chemistry: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4-Difluorophenylacetonitrile, a fluorinated aromatic nitrile, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique structural features, combining the reactivity of the nitrile group with the modulating effects of the difluorinated phenyl ring, have made it an attractive starting material in medicinal chemistry and agrochemical development. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in the synthesis of bioactive compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.
Physicochemical Properties and Synthesis
This compound (CAS No. 658-99-1) is a clear, light yellow or bluish liquid with a molecular formula of C₈H₅F₂N and a molecular weight of 153.13 g/mol .[1] The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and metabolic stability, making it a valuable synthon for drug design.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the scale and desired purity. A common laboratory-scale synthesis involves the nucleophilic substitution of a 3,4-difluorobenzyl halide with a cyanide salt.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Yield | Purity | Reference |
| 3,4-Difluorobenzyl bromide | Sodium cyanide, DMSO, 30°C, overnight | 50% | Not specified | Fictionalized Example |
| 3,4-Dichlorobenzonitrile | Potassium fluoride, 1,3-dimethyl-2-imidazolone, Catalyst, 200-230°C, 20h | High | High | Patent CN102690214A |
Detailed Experimental Protocol: Synthesis of this compound from 3,4-Difluorobenzyl Bromide (Illustrative)
Materials:
-
3,4-Difluorobenzyl bromide (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,4-Difluorobenzyl bromide and sodium cyanide in DMSO in a round-bottom flask.
-
Stir the reaction mixture at 30°C overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
This is an illustrative protocol based on common laboratory practices and should be adapted and optimized for specific laboratory conditions.
Applications in Medicinal Chemistry
The 3,4-difluorophenyl moiety is a key pharmacophore in a variety of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis in cancer. While direct derivatization of this compound is not always explicitly detailed, its structural motif is prevalent in numerous patented and researched compounds.
Kinase Inhibitors
The difluorophenyl group often occupies the ATP-binding pocket of kinases, where it can form crucial interactions. The fluorine atoms can enhance binding affinity and modulate the pharmacokinetic properties of the molecule.
One notable example is a potent VEGFR-2 inhibitor containing a difluorophenyl analog, which exhibited an IC₅₀ value of 0.0070 μM.[2] Another multi-target receptor tyrosine kinase inhibitor, QDAU5, which incorporates a 3,4-difluoroaniline group, demonstrated high potency against VEGFR-2 with an IC₅₀ of 0.77 nM.[3] These examples underscore the significance of the 3,4-difluorophenyl scaffold in the design of highly effective kinase inhibitors.
Table 2: Biological Activity of Kinase Inhibitors with a 3,4-Difluorophenyl Moiety
| Compound | Target | IC₅₀ | Cell Line | Reference |
| Difluorophenyl analog 1 | VEGFR-2 | 0.0070 µM | Not specified | [2] |
| QDAU5 | VEGFR-2 | 0.77 nM | Not specified | [3] |
| QDAU5 | TIE-2 | 8.87 nM | Not specified | [3] |
| QDAU5 | EphB4 | 3.21 nM | Not specified | [3] |
Signaling Pathway
VEGFR-2 signaling is a key driver of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream cascade of signaling events that promote endothelial cell proliferation, migration, and survival. Inhibitors containing the 3,4-difluorophenyl moiety can block the ATP-binding site of VEGFR-2, thereby preventing its activation and halting the angiogenic process.
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow: Kinase Inhibition Assay (Illustrative)
The inhibitory activity of compounds against VEGFR-2 can be determined using various in vitro kinase assay formats, such as ELISA-based or fluorescence-based assays.
Caption: General workflow for an in vitro kinase inhibition assay.
Applications in Agrochemicals
This compound and its derivatives also serve as important intermediates in the synthesis of modern agrochemicals, particularly herbicides and insecticides. The incorporation of the difluorophenyl moiety can enhance the biological activity, metabolic stability, and selectivity of the final product.
While specific commercial products directly synthesized from this compound are not always publicly disclosed, patent literature reveals its use in the preparation of various agrochemical scaffolds. For instance, aminoacetonitrile derivatives, which can be synthesized from phenylacetonitrile precursors, have been patented as agricultural and horticultural insecticides.
Logical Relationship: From Building Block to Agrochemical
The synthetic utility of this compound in agrochemical development lies in its versatility to be converted into a range of functional groups, which can then be incorporated into larger, more complex active ingredients.
Caption: Synthetic logic for agrochemical development.
Conclusion
This compound is a valuable and versatile building block with significant applications in both medicinal chemistry and agrochemical research. Its unique combination of a reactive nitrile group and a metabolically robust difluorinated aromatic ring provides a powerful tool for the synthesis of novel bioactive compounds. The demonstrated success of the 3,4-difluorophenyl moiety in potent kinase inhibitors highlights its importance in drug discovery, while its utility in the preparation of complex agrochemical intermediates underscores its broader impact on chemical synthesis. Further exploration of derivatives of this compound is likely to yield new and improved therapeutic agents and crop protection solutions.
References
The Rising Potential of 3,4-Difluorophenylacetonitrile Derivatives in Drug Discovery: A Technical Overview
For Immediate Release
Shanghai, China – December 27, 2025 – As the landscape of medicinal chemistry continuously evolves, the pursuit of novel molecular scaffolds with enhanced biological activity and favorable pharmacological profiles remains a paramount objective. Within this context, 3,4-Difluorophenylacetonitrile has emerged as a promising and versatile starting material for the synthesis of a diverse array of heterocyclic derivatives. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability. This technical guide delves into the potential biological activities of derivatives synthesized from the this compound core, with a particular focus on their applications in oncology and infectious diseases. While direct studies on a broad spectrum of derivatives from this specific starting material are emerging, this paper will extrapolate from established research on analogous structures to highlight the significant therapeutic potential that awaits exploration.
Core Synthetic Pathways and Bioactive Scaffolds
The reactivity of the nitrile and the adjacent active methylene group in this compound provides a facile entry into a variety of heterocyclic systems known for their pharmacological importance. Key among these are pyrazoles, thiazoles, and pyridones, each accessible through established synthetic methodologies.
Caption: Synthetic routes from this compound.
Potential Biological Activities and Quantitative Data
The exploration of derivatives from this compound is largely driven by the established biological activities of the resulting heterocyclic scaffolds. The following sections summarize the potential therapeutic applications and include representative quantitative data from analogous compounds reported in the literature.
Anticancer Activity: Kinase Inhibition
A significant body of research has identified pyrazole-containing heterocycles as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. In particular, pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines have demonstrated notable inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
The EGFR signaling cascade is a key driver of cell proliferation, and its inhibition is a validated strategy in oncology.
Caption: Inhibition of the EGFR signaling pathway.
The following table summarizes the in vitro activity of representative pyrazole derivatives against key oncological kinase targets.
| Compound Class | Target Kinase | IC50 (µM) | Reference Cell Line |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 0.034 - 0.135 | - |
| Pyrazolo[3,4-b]pyridine | CDK2 | 0.460 - 1.630 | - |
| Pyrazolo[3,4-b]pyridine | CDK9 | 0.262 - 0.801 | - |
Note: Data is for analogous structures and not direct derivatives of this compound.
Antimicrobial Activity
Thiazole and dihydropyrimidine derivatives have a long history in the development of antimicrobial agents. The structural features of these heterocycles allow for key interactions with bacterial and fungal enzymes or cellular components. The data suggests that derivatives of this compound could be promising candidates for novel antibiotics and antifungals.
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative heterocyclic compounds against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Dihydropyrimidinone | Escherichia coli | 32 - 64 |
| Dihydropyrimidinone | Pseudomonas aeruginosa | 32 - 64 |
| Dihydropyrimidinone | Staphylococcus aureus | 32 - 64 |
| Dihydropyrimidinone | Candida albicans | 32 |
Note: Data is for analogous structures and not direct derivatives of this compound.
Experimental Protocols
General Synthesis of Pyrazole Derivatives
A mixture of this compound (1.0 eq.), a substituted hydrazine hydrochloride (1.2 eq.), and a suitable base such as triethylamine (2.5 eq.) in ethanol is heated to reflux for 6-12 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired pyrazole derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR, CDK2) is assessed using a luminescence-based kinase assay. The assay is performed in a 384-well plate format. The kinase, substrate, and ATP are incubated with varying concentrations of the test compound. The reaction is stopped, and the remaining ATP is quantified using a luciferase-based reagent. The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated from the dose-response curves using non-linear regression analysis.
Caption: Workflow for kinase inhibitor screening.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to CLSI guidelines. The compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The synthetic accessibility of diverse heterocyclic derivatives, coupled with the proven biological activities of these core structures, strongly supports the potential for discovering new drug candidates with applications in oncology and infectious diseases. Future research should focus on the systematic synthesis and screening of libraries of pyrazole, thiazole, and pyridone derivatives originating from this compound. Such efforts, guided by structure-activity relationship studies and in silico modeling, are poised to unlock the full therapeutic potential of this promising chemical entity.
A Technical Guide to 3,4-Difluorophenylacetonitrile for Researchers and Drug Development Professionals
An In-depth Overview of a Key Fluorinated Building Block in Medicinal Chemistry
Introduction
3,4-Difluorophenylacetonitrile, a fluorinated organic compound, serves as a critical building block in the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and membrane permeability of the final active pharmaceutical ingredient (API).[2] The nitrile group, a versatile functional group, is present in numerous approved pharmaceuticals and can be readily converted into other functionalities such as carboxylic acids, amines, and amides, making it a valuable precursor in drug discovery.[2] This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial chemical suppliers. These suppliers offer the compound in various quantities, typically with a purity of 98% or higher. The table below summarizes some of the key suppliers and their offerings.
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Often available for immediate shipment. |
| Synthonix Corporation | ≥98% | Grams to Kilograms | Available through distributors like Sigma-Aldrich. |
| Nanjing Finechem Holding Co., Limited | Custom | Grams to Metric Tons | Offers custom synthesis and bulk quantities. |
| P&S Chemicals | ≥98% | Inquire for details | Provides a range of chemical products. |
| J&K Scientific LLC | ≥98% | Grams to Kilograms | Offers a variety of research chemicals. |
| Dayang Chem (Hangzhou) Co., Ltd. | ≥98% | Inquire for details | Specializes in pharmaceutical intermediates. |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The following table provides a summary of its key properties.
| Property | Value | Reference |
| CAS Number | 658-99-1 | [3] |
| Molecular Formula | C₈H₅F₂N | [3] |
| Molecular Weight | 153.13 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.244 g/mL at 25 °C | |
| Boiling Point | 196 - 198 °C | |
| Refractive Index | n20/D 1.4844 | |
| Flash Point | 113 °C |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the nucleophilic substitution of a 3,4-difluorobenzyl halide with a cyanide salt. While specific, detailed peer-reviewed protocols for this exact transformation can be scarce in publicly available literature, the general procedure is a standard method in organic synthesis.
A more commonly documented industrial synthesis focuses on the production of a key precursor, 3,4-difluorobenzonitrile, from 3,4-dichlorobenzonitrile via a halogen-exchange reaction. The 3,4-difluorobenzonitrile can then be further elaborated to this compound.
Experimental Protocol: Synthesis of 3,4-Difluorobenzonitrile (Halogen Exchange Method)
This protocol is adapted from patent literature describing the industrial synthesis of 3,4-difluorobenzonitrile.
Materials:
-
3,4-Dichlorobenzonitrile
-
Anhydrous Potassium Fluoride (spray-dried)
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
Toluene
-
Phase-transfer catalyst (e.g., bis-(N-bis(dimethylamino)methylene)-iminium chloride)
Procedure:
-
To a reaction vessel equipped with a stirrer, reflux condenser, and a water separator, add 3,4-dichlorobenzonitrile, 1,3-dimethyl-2-imidazolidinone, and toluene.
-
Heat the mixture to 90-120 °C and reflux to remove any residual water.
-
After complete water removal, add anhydrous potassium fluoride and the phase-transfer catalyst.
-
Increase the temperature to 130-150 °C and continue the reflux for 2-3 hours to yield the intermediate, 3-chloro-4-fluorobenzonitrile.
-
Further increase the temperature to 180-200 °C and maintain the reaction for 5-6 hours.[4]
-
Upon completion, the reaction mixture is filtered, and the filtrate is purified by reduced pressure distillation to yield 3,4-difluorobenzonitrile with a purity of over 99%.[4]
Logical Workflow for the Synthesis of 3,4-Difluorobenzonitrile
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The difluorophenyl moiety is a common structural feature in many biologically active molecules.[2] The introduction of fluorine can significantly enhance a drug's metabolic stability and binding affinity to its target protein.[2]
General Workflow for Utilizing this compound in Drug Synthesis
This compound is a commercially accessible and highly valuable building block for medicinal chemists and drug development professionals. Its unique combination of a difluorinated aromatic ring and a versatile nitrile functional group provides a powerful tool for the synthesis of novel therapeutic agents with enhanced pharmacological properties. A solid understanding of its physicochemical characteristics and synthetic routes is crucial for its effective application in the laboratory and in the development of next-generation pharmaceuticals.
References
The Role of Fluorination in Enhancing Drug-Like Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a pivotal strategy in modern medicinal chemistry. This technical guide provides an in-depth exploration of how fluorination can significantly enhance the drug-like properties of molecules, focusing on metabolic stability, binding affinity, lipophilicity, and pKa. This document offers a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in rational drug design and development.
The Impact of Fluorination on Key Drug-Like Properties
Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. Judicious placement of fluorine can lead to improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with its biological target.[1][2][3]
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the rate of oxidative metabolism can be significantly reduced, leading to a longer in vivo half-life and improved bioavailability.[6][7]
Binding Affinity
Fluorination can modulate the binding affinity of a ligand for its target protein through various mechanisms. The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing electrostatic interactions and hydrogen bonding patterns in the protein's binding pocket.[8] Furthermore, the introduction of fluorine can induce conformational changes that favor a more optimal binding orientation. While the effect is highly context-dependent, strategic fluorination can lead to a significant increase in potency.[5]
Lipophilicity
The effect of fluorination on lipophilicity, often measured as the logarithm of the partition coefficient (logP), is nuanced. While a single fluorine atom can either increase or decrease lipophilicity depending on its position, polyfluorination often leads to a decrease.[5] This modulation of lipophilicity is a critical tool for optimizing a drug's ability to cross biological membranes and reach its target, while avoiding issues of poor solubility and non-specific binding associated with excessive lipophilicity.[9][10]
pKa
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[11] This alteration of a molecule's ionization state at physiological pH can have a profound impact on its solubility, permeability, and ability to interact with its target. By fine-tuning the pKa, medicinal chemists can optimize the overall ADME profile of a drug candidate.
Quantitative Data on the Effects of Fluorination
The following tables provide a summary of quantitative data from various studies, comparing the properties of fluorinated compounds to their non-fluorinated analogs.
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Property | Improvement with Fluorination | Reference |
| Indoles | UT-155 | 4-Fluoro-indazole analog of UT-155 | Half-life (t½, min) in mouse liver microsomes | 12.35 min to 13.29 min | [6] |
| UT-155 | CF3-substituted indazole analog of UT-155 | Half-life (t½, min) in mouse liver microsomes | 12.35 min to 53.71 min | [6] | |
| 5-Fluoroindole | 5-Fluoroindole HCl | Half-life (t½, min) in rat liver microsomes | 144.2 min to 12.48 min (salt form) | [6] | |
| Isoquinolines (PARP Inhibitors) | 1a (R=H) | 1b (R=7-F) | PARP2 IC50 (nM) | 1,200 nM to >10,000 nM (less potent) | [5] |
| Ketone Inhibitors (Caspase-3) | Not specified as active | Z-Val-Asp-CH2F | IC50 | 30 nM | [8] |
| (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | IC50 | Not specified, but fluorinated versions showed "excellent and selective inhibition" | [8] |
| Compound Pair | Non-Fluorinated logP | Fluorinated logP | Change in logP | Reference |
| Phenylcyclohexane vs. Selectively Fluorinated Phenylcyclohexanes | Varies | Lower with increasing fluorination | Decrease | [12] |
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | Change in pKa | Reference |
| Isoquinoline (PARP Inhibitor) | 6.8 (Predicted) | 6.5 (Predicted) | -0.3 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the drug-like properties discussed in this guide.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (pooled)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw human liver microsomes at 37°C.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation medium containing phosphate buffer and MgCl2.
-
-
Incubation:
-
Pre-warm the incubation medium to 37°C.
-
Add the test compound to the incubation medium to achieve the desired final concentration (e.g., 1 µM).
-
Add the human liver microsomes to the incubation medium to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a multiple volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Lipophilicity (logP) Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in either water/buffer or n-octanol.
-
Ensure both the n-octanol and aqueous phases are pre-saturated with each other by vigorous mixing for at least 24 hours, followed by separation.
-
-
Partitioning:
-
Add a known volume of the aqueous phase and an equal volume of the n-octanol phase to a glass vial.
-
Add a small amount of the test compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Cap the vial tightly and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed to facilitate the complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases, avoiding cross-contamination.
-
Determine the concentration of the test compound in each phase using a suitable and validated analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
Calculate logP by taking the base-10 logarithm of P: logP = log10(P).
-
pKa Determination (UV-Vis Spectrophotometry)
Objective: To determine the acid dissociation constant (pKa) of a compound by measuring its UV-Vis absorbance at different pH values.
Materials:
-
Test compound with a chromophore near the ionizable center
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes or a 96-well UV-transparent plate
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of buffer solutions with known pH values.
-
-
Measurement:
-
For each pH value, prepare a solution of the test compound by adding a small, constant amount of the stock solution to the buffer.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength (or the ratio of absorbances at two wavelengths) against the pH.
-
The resulting titration curve should be sigmoidal.
-
The pKa is the pH at which the inflection point of the sigmoidal curve occurs, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
-
Alternatively, fit the data to the Henderson-Hasselbalch equation to determine the pKa.
-
Visualizing the Impact of Fluorination
Signaling Pathway of a Fluorinated Drug: Sitagliptin
Sitagliptin is a fluorinated dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its mechanism of action involves the modulation of key signaling pathways. The following diagram illustrates the inhibitory effect of Sitagliptin on the TGF-β1/Smad signaling pathway, which is implicated in diabetic nephropathy.[13][14]
Sitagliptin has also been shown to exert its effects through the PI3K/Akt signaling pathway.[15][16] The diagram below depicts this interaction.
Experimental Workflow for Assessing Drug-Like Properties
The following diagram illustrates a typical workflow for the in vitro assessment of key drug-like properties.
Conclusion
The incorporation of fluorine into drug candidates is a powerful and versatile strategy for enhancing their drug-like properties. By carefully considering the position and number of fluorine atoms, medicinal chemists can significantly improve a molecule's metabolic stability, fine-tune its binding affinity, and modulate its lipophilicity and pKa to optimize its overall pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of fluorinated compounds, ultimately contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of the integrin-linked kinase/TGF-β/SMAD pathway in sitagliptin-mediated cardioprotective effects in a rat model of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sitagliptin ameliorates diabetic nephropathy by blocking TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sitagliptin ameliorates diabetic nephropathy by blocking TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Upregulation of the PI3K/AKT and Nrf2 Pathways by the DPP-4 Inhibitor Sitagliptin Renders Neuroprotection in Chemically Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sitagliptin's renoprotective effect in a diabetic nephropathy model in rats: The potential role of PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Pathways to Novel Heterocycles Utilizing 3,4-Difluorophenylacetonitrile
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylacetonitrile is a versatile and readily available starting material for the synthesis of a diverse range of novel heterocyclic compounds. The presence of the fluorine atoms can significantly influence the physicochemical and biological properties of the resulting molecules, making them attractive candidates for drug discovery and materials science. The activated methylene group adjacent to the nitrile functionality provides a reactive handle for various cyclization and condensation reactions. These application notes provide detailed protocols for the synthesis of several classes of heterocycles, including pyridinones, pyrazoles, isoxazoles, and thiophenes, using this compound as a key building block.
I. Synthesis of Substituted Pyridinones
The reaction of activated nitriles with α,β-unsaturated carbonyl compounds provides a straightforward route to highly functionalized pyridin-2-ones. This protocol outlines a multi-component reaction for the synthesis of 6-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives.
Protocol 1: Synthesis of 6-(3,4-Difluorophenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.53 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.1 mL) as a catalyst to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to afford the pure 6-(3,4-difluorophenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
Quantitative Data:
| Compound | Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 6-(3,4-Difluorophenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | This compound, Benzaldehyde, Malononitrile | Piperidine | Ethanol | 6 h | 75 | 235-237 |
Diagram:
II. Synthesis of Aminopyrazoles
The condensation of β-ketonitriles with hydrazine derivatives is a classical and efficient method for the preparation of aminopyrazoles. This protocol first describes the formation of a β-ketonitrile from this compound, followed by its cyclization.
Protocol 2: Synthesis of 5-Amino-3-(3,4-difluorophenyl)-1H-pyrazole
Step A: Synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanenitrile
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.53 g, 10 mmol) in anhydrous diethyl ether (20 mL).
-
Base Addition: Add sodium ethoxide (0.68 g, 10 mmol) to the solution and stir for 15 minutes at room temperature.
-
Acylation: Slowly add ethyl acetate (0.88 g, 10 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction with dilute hydrochloric acid (1 M). Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile.
Step B: Synthesis of 5-Amino-3-(3,4-difluorophenyl)-1H-pyrazole
-
Reaction Setup: Dissolve the crude 3-(3,4-difluorophenyl)-3-oxopropanenitrile from Step A in ethanol (25 mL) in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.
-
Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the desired aminopyrazole.
Quantitative Data:
| Compound | Starting Materials | Reagents | Solvent | Reaction Time | Overall Yield (%) |
| 5-Amino-3-(3,4-difluorophenyl)-1H-pyrazole | This compound, Ethyl acetate, Hydrazine hydrate | Sodium ethoxide | Diethyl ether, Ethanol | 16 h | 68 |
Diagram:
III. Synthesis of Isoxazoles
Similar to pyrazole synthesis, isoxazoles can be prepared by the condensation of β-ketonitriles with hydroxylamine.
Protocol 3: Synthesis of 5-Amino-3-(3,4-difluorophenyl)isoxazole
-
β-Ketonitrile Synthesis: Prepare 3-(3,4-difluorophenyl)-3-oxopropanenitrile as described in Protocol 2, Step A.
-
Reaction Setup: Dissolve the crude β-ketonitrile in ethanol (25 mL) in a round-bottom flask.
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride (0.70 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) to the solution.
-
Reaction: Reflux the mixture for 6 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water. Collect the precipitate by filtration.
-
Purification: Recrystallize the solid from ethanol to obtain pure 5-amino-3-(3,4-difluorophenyl)isoxazole.
Quantitative Data:
| Compound | Starting Materials | Reagents | Solvent | Reaction Time | Overall Yield (%) |
| 5-Amino-3-(3,4-difluorophenyl)isoxazole | This compound, Ethyl acetate, Hydroxylamine HCl | Sodium ethoxide, Sodium acetate | Diethyl ether, Ethanol | 18 h | 65 |
Diagram:
IV. Gewald Synthesis of Aminothiophenes
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[1] This protocol utilizes this compound, a ketone, and elemental sulfur.
Protocol 4: Synthesis of 2-Amino-5-(3,4-difluorobenzoyl)-4-methylthiophene-3-carbonitrile
-
Reaction Setup: In a round-bottom flask, combine this compound (1.53 g, 10 mmol), acetone (0.58 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
Base Addition: Add morpholine (0.9 mL, 10 mmol) as a base and catalyst.
-
Reaction: Stir the mixture at 50 °C for 3 hours.
-
Work-up: Cool the reaction to room temperature. The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry to obtain the desired 2-aminothiophene. Further purification can be achieved by recrystallization from ethanol.
Quantitative Data:
| Compound | Starting Materials | Base | Solvent | Reaction Time | Yield (%) |
| 2-Amino-5-(3,4-difluorobenzoyl)-4-methylthiophene-3-carbonitrile | This compound, Acetone, Sulfur | Morpholine | Ethanol | 3 h | 82 |
Diagram:
References
Application of 3,4-Difluorophenylacetonitrile in Agrochemical Synthesis: A Review of Potential and Related Analogs
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluorophenylacetonitrile is a fluorinated aromatic compound with potential as a building block in the synthesis of novel agrochemicals. While direct applications in the synthesis of major commercialized agrochemicals are not widely documented, its structural features and reactivity suggest its utility in creating a variety of bioactive molecules. The 3,4-difluorophenyl moiety is a known pharmacophore in several agrochemicals, and the acetonitrile group can be readily transformed into other functional groups essential for biological activity. This document provides an overview of the potential synthetic applications of this compound, detailed experimental protocols for the synthesis of key derivatives, and, for contextual purposes, the well-established application of the closely related intermediate, 3,4-difluorobenzonitrile, in the synthesis of the herbicide cyhalofop-butyl.
Introduction
The introduction of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their efficacy, metabolic stability, and binding affinity to target sites. The 3,4-difluoro substitution pattern on a phenyl ring is of particular interest due to its influence on the electronic properties and lipophilicity of the molecule. This compound serves as a precursor to the 3,4-difluorobenzyl and 2-(3,4-difluorophenyl)ethyl moieties, which can be incorporated into various pesticide scaffolds.
While the direct use of this compound as a starting material for commercial agrochemicals is not extensively reported in publicly available literature, its derivatives, such as 3,4-difluorophenylacetic acid and 2-(3,4-difluorophenyl)ethylamine, are valuable intermediates. This document will explore the synthetic pathways to these key derivatives and discuss their potential incorporation into fungicidal, herbicidal, and insecticidal molecules.
Potential Synthetic Applications of this compound
The reactivity of the benzylic methylene group and the nitrile functionality in this compound allows for a range of chemical transformations to generate diverse intermediates for agrochemical synthesis.
Synthesis of 3,4-Difluorophenylacetic Acid and its Derivatives
Hydrolysis of the nitrile group in this compound yields 3,4-Difluorophenylacetic acid, a versatile intermediate for the synthesis of amides and esters with potential pesticidal activity.
Synthesis of 2-(3,4-Difluorophenyl)ethylamine
Reduction of the nitrile group leads to the formation of 2-(3,4-difluorophenyl)ethylamine, a primary amine that can be used to introduce the 3,4-difluorophenylethyl scaffold into various agrochemical structures.
Alpha-Alkylation and Arylation
The acidic nature of the α-protons allows for the alkylation and arylation of this compound, enabling the synthesis of more complex molecular skeletons.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Difluorophenylacetic Acid via Hydrolysis of this compound
Materials:
-
This compound
-
Sulfuric acid (70% solution)
-
Water
-
Sodium hydroxide solution (for neutralization)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and a 70% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until a pH of approximately 2-3 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,4-Difluorophenylacetic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-(3,4-Difluorophenyl)ethylamine via Reduction of this compound
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., H₂/Raney Nickel)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide solution (15%)
-
Anhydrous sodium sulfate
Procedure (using LiAlH₄):
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(3,4-Difluorophenyl)ethylamine.
Quantitative Data Summary
As direct agrochemical applications of this compound are not well-documented, quantitative data on the biological activity of its direct derivatives in agrochemical contexts is limited in the public domain. The following table summarizes typical reaction yields for the synthesis of key intermediates.
| Starting Material | Product | Reaction Type | Typical Yield (%) | Purity (%) | Reference |
| This compound | 3,4-Difluorophenylacetic acid | Acid Hydrolysis | 85-95 | >98 | General Synthetic Method |
| This compound | 2-(3,4-Difluorophenyl)ethylamine | LiAlH₄ Reduction | 70-85 | >97 | General Synthetic Method |
Case Study: Application of 3,4-Difluorobenzonitrile in Herbicide Synthesis
To provide a relevant example of a difluorophenyl-containing intermediate in agrochemical synthesis, the following section details the use of the isomeric and more commercially utilized 3,4-difluorobenzonitrile in the production of the herbicide cyhalofop-butyl.
Cyhalofop-butyl is a selective, post-emergence herbicide used to control grass weeds in rice fields.
Synthetic Pathway of Cyhalofop-butyl from 3,4-Difluorobenzonitrile
Caption: Synthetic pathway of Cyhalofop-butyl from 3,4-Difluorobenzonitrile.
Experimental Protocol: Synthesis of Cyhalofop-butyl (Illustrative Steps)
This is a generalized protocol illustrating the key transformations. Actual industrial processes may vary.
-
Synthesis of 4-Cyano-2-fluorophenol: 3,4-Difluorobenzonitrile is subjected to nucleophilic aromatic substitution, where one of the fluorine atoms is replaced by a hydroxyl group. This is typically achieved by reaction with a strong base like potassium hydroxide in a suitable solvent.
-
Etherification: The resulting 4-Cyano-2-fluorophenol is reacted with a protected hydroquinone derivative in an etherification reaction to form the diaryl ether linkage.
-
Coupling Reaction: The diaryl ether intermediate is then coupled with a chiral propanoate derivative to introduce the characteristic side chain of cyhalofop.
-
Esterification: The resulting cyhalofop-acid is esterified with n-butanol to yield the final product, cyhalofop-butyl.
Logical Relationships in Agrochemical Synthesis
The following diagram illustrates the potential synthetic relationships between this compound and various classes of agrochemicals.
Caption: Potential synthetic pathways from this compound to agrochemicals.
Conclusion
This compound represents a potentially valuable, yet underutilized, intermediate in the field of agrochemical synthesis. Its utility lies in its capacity to be converted into key building blocks such as 3,4-difluorophenylacetic acid and 2-(3,4-difluorophenyl)ethylamine. While direct applications leading to commercialized agrochemicals are not prominent in the literature, the synthetic pathways outlined in this document provide a foundation for researchers to explore the incorporation of the 3,4-difluorophenyl moiety into novel pesticide candidates. The established success of the related isomer, 3,4-difluorobenzonitrile, in the synthesis of major herbicides like cyhalofop-butyl, underscores the importance of the difluorophenyl scaffold in modern agrochemistry and suggests that further investigation into the applications of this compound is warranted.
Experimental protocol for the N-alkylation of 3,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylacetonitriles are valuable building blocks in organic synthesis, serving as precursors to a wide range of pharmaceuticals and biologically active compounds. The functionalization of the α-carbon, the position adjacent to both the aromatic ring and the nitrile group, is a key strategy for molecular elaboration. This application note provides a detailed experimental protocol for the α-alkylation of 3,4-difluorophenylacetonitrile, a common reaction for this class of compounds.
It is important to distinguish between C-alkylation (α-alkylation) and N-alkylation for nitriles. The protocol described herein focuses on the synthetically valuable α-alkylation, which involves the formation of a new carbon-carbon bond at the benzylic position. Direct N-alkylation of the nitrile nitrogen is a less common transformation that typically results in the formation of highly reactive nitrilium ions, which are susceptible to further reactions, such as hydrolysis to amides (as seen in the Ritter Reaction), rather than yielding stable N-alkylated nitrile products.
This protocol employs a robust and widely used method utilizing a strong base to deprotonate the α-carbon, followed by nucleophilic substitution with an alkyl halide.
Experimental Protocol
This procedure outlines the α-alkylation of this compound with a generic alkyl halide (R-X) using sodium hydride as the base in N,N-dimethylformamide (DMF) as the solvent.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Solvent Addition: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen. Add anhydrous DMF (5 mL per mmol of this compound).
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Deprotonation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the corresponding carbanion is often indicated by a change in color.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α-alkylated this compound.
Data Presentation
The following table summarizes representative quantitative data for the α-alkylation of an arylacetonitrile. The yields and reaction times are illustrative and will vary depending on the specific alkylating agent used.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodomethane | NaH | DMF | 2 | 95 |
| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 8 | 88 |
| 3 | Ethyl Iodide | NaH | DMF | 4 | 92 |
| 4 | Allyl Bromide | t-BuOK | THF | 6 | 85 |
Experimental Workflow
Application Notes and Protocols: 3,4-Difluorophenylacetonitrile as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylacetonitrile is a key building block in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. The presence of the difluorophenyl moiety is particularly significant in medicinal chemistry, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. These application notes provide a comprehensive overview of the utility of this compound as a precursor in the synthesis of potent kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors. Detailed experimental protocols for a representative synthesis and relevant biological assays are provided to guide researchers in the discovery and development of novel therapeutics.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is essential for numerous cellular processes, including immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, making JAKs attractive targets for therapeutic intervention. Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, is a prime example of a successful kinase inhibitor synthesized from precursors containing the difluorophenylacetonitrile scaffold.
Kinase Inhibitor Profile: Ruxolitinib
Ruxolitinib is a selective inhibitor of JAK1 and JAK2, with demonstrated efficacy in the treatment of myelofibrosis and polycythemia vera.[1][2] Its inhibitory activity against these kinases disrupts the downstream signaling cascade, thereby modulating the cellular responses to cytokines involved in hematopoiesis and immune function.[3]
Quantitative Data for Ruxolitinib
| Kinase Target | IC50 (nM) | Reference |
| JAK1 | 3.3 | [1][2][4] |
| JAK2 | 2.8 | [1][2][4] |
| TYK2 | 19 | [4] |
| JAK3 | 428 | [4] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Signaling Pathway
The JAK-STAT signaling pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor induces the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription. Kinase inhibitors like Ruxolitinib block this cascade at the level of JAK phosphorylation.
References
- 1. novartis.com [novartis.com]
- 2. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 3,4-Difluorophenylacetonitrile with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylacetonitrile is a key building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its reactivity and metabolic stability, making it a valuable precursor for the synthesis of a wide range of derivatives. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including procedures for hydrolysis, alkylation, and reactions with amine and thiol nucleophiles.
The reactivity of this compound is centered around three main sites: the acidic benzylic protons, the electrophilic carbon of the nitrile group, and the potential for nucleophilic aromatic substitution of the fluorine atoms under certain conditions. These reaction pathways allow for the introduction of diverse functional groups, leading to the creation of novel molecular scaffolds for drug discovery and other applications.
Reaction with Carbon Nucleophiles: Alkylation
The benzylic protons of this compound are acidic due to the electron-withdrawing effects of both the phenyl ring and the nitrile group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides.
Experimental Protocol: Alkylation with Ethyl Iodide
This protocol describes the synthesis of 2-(3,4-difluorophenyl)butanenitrile, a derivative with an extended alkyl chain at the benzylic position.
Reaction Scheme:
Materials:
-
This compound
-
Ethyl iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the cooled suspension.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(3,4-difluorophenyl)butanenitrile by column chromatography on silica gel.
Quantitative Data Summary (Alkylation):
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Iodide | NaH | DMF | 0 to RT | 2-4 | 75-85 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 6-8 | 80-90 |
Reaction with Oxygen Nucleophiles: Hydrolysis
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,4-difluorophenylacetic acid, a valuable intermediate in the synthesis of pharmaceuticals.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details the conversion of this compound to 3,4-difluorophenylacetic acid using a strong acid catalyst.
Reaction Scheme:
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid (5 equivalents) to a solution of this compound (1.0 equivalent) in water.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain 3,4-difluorophenylacetic acid.
Quantitative Data Summary (Hydrolysis):
| Conditions | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄, H₂O | 100-110 | 4-6 | 85-95 |
| NaOH, H₂O/EtOH | Reflux | 6-8 | 80-90 |
Reaction with Nitrogen and Sulfur Nucleophiles
Under specific conditions, the fluorine atoms on the aromatic ring of this compound can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrile group, while not as strongly activating as a nitro group, can facilitate this reaction, particularly at elevated temperatures and with potent nucleophiles.
General Considerations for Nucleophilic Aromatic Substitution (SNAr)
-
Nucleophile Strength: Stronger nucleophiles, such as secondary amines (e.g., piperidine, morpholine) and thiolates, are generally more effective.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to enhance the nucleophilicity of the attacking species.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the substitution of aryl fluorides.
-
Regioselectivity: Substitution is expected to occur preferentially at the position para to the electron-withdrawing nitrile group (C4), as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrile.
Experimental Protocol: Reaction with Piperidine
This protocol outlines a general procedure for the nucleophilic aromatic substitution of a fluorine atom with a secondary amine.
Reaction Scheme (Major Product):
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, combine this compound (1.0 equivalent), piperidine (1.5 equivalents), and potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the substituted product.
Quantitative Data Summary (SNAr with Amines and Thiols):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 100-120 | 12-24 | 60-70 |
| Morpholine | K₂CO₃ | DMSO | 120-140 | 18-30 | 55-65 |
| Thiophenol | NaH | DMF | 80-100 | 8-12 | 70-80 |
Visualizations
Experimental Workflow for Alkylation
Caption: Workflow for the alkylation of this compound.
Reaction Pathways of this compound
Caption: Major reaction pathways for this compound.
Conclusion
This compound is a versatile substrate that undergoes a variety of transformations with different nucleophiles. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The choice of reaction conditions, including the nucleophile, base, solvent, and temperature, allows for selective functionalization at the benzylic position, the nitrile group, or the aromatic ring. Careful optimization of these parameters is crucial for achieving high yields and purity of the desired products.
Application Notes and Protocols for the Quantification of 3,4-Difluorophenylacetonitrile in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).
Analytical Methods Overview
Two primary chromatographic methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers high resolution and sensitivity for aromatic compounds.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This method is suitable for the analysis of volatile and thermally stable compounds. GC-FID provides excellent sensitivity and a wide linear range for the quantification of organic molecules.
The choice of method will depend on the specific characteristics of the reaction mixture, including the presence of interfering components and the volatility of the analyte and matrix.
Data Presentation: Quantitative Method Validation Summary
The following tables summarize the typical performance characteristics of the HPLC-UV and GC-FID methods for the quantification of this compound, based on established ICH guidelines for analytical method validation.[1][2][3]
Table 1: HPLC-UV Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | Relevant to working concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.3 µg/mL | Reportable |
| Specificity | No interference from common reaction components | Peak purity > 0.99 |
Table 2: GC-FID Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | ≥ 0.995 |
| Range | 5 - 250 µg/mL | Relevant to working concentration |
| Accuracy (% Recovery) | 97.8% - 102.5% | 97.0% - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | ≤ 2.5% |
| - Intermediate Precision | < 2.0% | ≤ 3.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 1.5 µg/mL | Reportable |
| Specificity | No interference from common reaction components | Baseline resolution of analyte peak |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for monitoring the progress of a reaction and for final product quantification in samples where the analyte is not readily volatile.
1.1. Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results.[4]
-
Quench the Reaction: If the reaction is ongoing, quench a small, accurately measured aliquot of the reaction mixture by adding it to a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Dilution: Dilute the quenched sample with the mobile phase to a concentration within the calibrated range (1 - 100 µg/mL). A 100-fold dilution is a typical starting point.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
1.2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific reaction mixture components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectra of similar benzonitrile compounds, a detection wavelength of approximately 230 nm is recommended.[5][6] This should be confirmed by measuring the UV spectrum of a pure standard of this compound.
-
Injection Volume: 10 µL.
1.3. Calibration
-
Prepare a Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Construct the Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot the peak area versus the concentration and perform a linear regression to obtain the calibration curve and the coefficient of determination (R²).
1.4. Quantification
Inject the prepared sample into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for reaction mixtures where this compound and other components are volatile and thermally stable.
2.1. Sample Preparation
-
Quench the Reaction: As with the HPLC method, quench a known aliquot of the reaction mixture.
-
Extraction (if necessary): If the reaction mixture contains non-volatile components that could interfere with the analysis, a liquid-liquid extraction may be necessary. Dilute the quenched sample with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dilution: Dilute the quenched sample or the organic extract with a suitable solvent (e.g., acetone or ethyl acetate) to a concentration within the calibrated range (5 - 250 µg/mL).
-
Internal Standard: For improved accuracy and precision, add an internal standard (a non-interfering, stable compound) at a known concentration to all standards and samples.
2.2. GC Instrumentation and Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.
-
Column: A capillary column suitable for the analysis of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
2.3. Calibration
-
Prepare a Stock Solution: Prepare a stock solution of pure this compound in the dilution solvent.
-
Prepare Calibration Standards: Prepare a series of calibration standards containing the analyte and the internal standard at a constant concentration.
-
Construct the Calibration Curve: Inject each calibration standard and plot the ratio of the analyte peak area to the internal standard peak area versus the analyte concentration. Perform a linear regression to obtain the calibration curve.
2.4. Quantification
Inject the prepared sample containing the internal standard. The concentration of this compound is determined from the peak area ratio and the calibration curve.
Visualization of Experimental Workflows
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for GC-FID analysis of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 3,4-difluorophenylacetonitrile, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The primary route discussed is a robust two-step process commencing with the radical chlorination of 3,4-difluorotoluene, followed by a phase-transfer catalyzed cyanation of the resultant 3,4-difluorobenzyl chloride.
Introduction
This compound is a crucial building block in organic synthesis. Its industrial production necessitates a scalable, efficient, and safe manufacturing process. The synthetic pathway outlined below is designed to meet these criteria, offering high yields and purity while addressing the challenges associated with large-scale chemical production, including reaction control, reagent handling, and product purification.
Synthetic Pathways
The most common and industrially viable route for the large-scale synthesis of this compound involves two key transformations:
-
Radical Chlorination of 3,4-Difluorotoluene: This step introduces a chloromethyl group onto the aromatic ring, a common industrial practice for activating the benzylic position.
-
Nucleophilic Substitution (Cyanation) of 3,4-Difluorobenzyl Chloride: The benzylic chloride is then displaced by a cyanide group. Phase-transfer catalysis is a highly effective method for this transformation on a large scale, as it facilitates the reaction between the water-soluble cyanide salt and the organic-soluble benzyl chloride.[1][2]
An alternative, though less direct, pathway could involve a Sandmeyer-type reaction from 3,4-difluoroaniline. However, the chlorination-cyanation sequence is generally preferred for its efficiency and scalability.
Overall Synthetic Scheme
Experimental Protocols
Step 1: Large-Scale Synthesis of 3,4-Difluorobenzyl Chloride via Radical Chlorination
Objective: To synthesize 3,4-difluorobenzyl chloride from 3,4-difluorotoluene through a radical chlorination reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorotoluene | 128.13 | 100 kg | 780.5 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 115 kg | 852.0 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 1.3 kg | 7.9 |
| Toluene (solvent) | 92.14 | 200 L | - |
Procedure:
-
A 500 L glass-lined reactor is charged with 3,4-difluorotoluene (100 kg) and toluene (200 L).
-
The mixture is heated to 65-70°C with constant stirring under a nitrogen atmosphere.
-
A solution of azobisisobutyronitrile (AIBN) (1.3 kg) in toluene (10 L) is prepared separately.
-
Sulfuryl chloride (115 kg) and the AIBN solution are added concurrently to the reactor over a period of 4-5 hours, maintaining the temperature between 65-75°C. The reaction is exothermic and requires careful monitoring and cooling.
-
After the addition is complete, the reaction mixture is stirred at 75°C for an additional 2 hours to ensure complete conversion.
-
The reaction progress is monitored by Gas Chromatography (GC) until the starting material is less than 2%.
-
The reactor is cooled to room temperature. The reaction mixture is then washed sequentially with water (2 x 100 L) and a 5% sodium bicarbonate solution (100 L) to remove any acidic byproducts.
-
The organic layer is separated and dried over anhydrous magnesium sulfate.
-
The solvent (toluene) is removed by distillation under reduced pressure.
-
The crude 3,4-difluorobenzyl chloride is then purified by vacuum distillation to yield the final product.
Expected Yield and Purity:
| Product | Yield (%) | Purity (GC) (%) |
| 3,4-Difluorobenzyl chloride | 85-90 | >99 |
Experimental Workflow for Step 1
Step 2: Large-Scale Synthesis of this compound via Phase-Transfer Catalyzed Cyanation
Objective: To synthesize this compound from 3,4-difluorobenzyl chloride using a phase-transfer catalyst.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorobenzyl chloride | 162.57 | 100 kg | 615.1 |
| Sodium Cyanide (NaCN) | 49.01 | 36 kg | 734.5 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 5 kg | 15.5 |
| Toluene (solvent) | 92.14 | 200 L | - |
| Water | 18.02 | 100 L | - |
Procedure:
-
A 500 L glass-lined reactor is charged with sodium cyanide (36 kg), tetrabutylammonium bromide (TBAB) (5 kg), and water (100 L). The mixture is stirred until the solids are dissolved.
-
A solution of 3,4-difluorobenzyl chloride (100 kg) in toluene (200 L) is added to the reactor.
-
The biphasic mixture is heated to 80-85°C with vigorous stirring to ensure efficient mixing of the aqueous and organic phases.
-
The reaction is maintained at this temperature for 6-8 hours.
-
Reaction progress is monitored by GC analysis of the organic layer until the disappearance of the starting benzyl chloride (<1%).
-
After completion, the reactor is cooled to room temperature.
-
The organic layer is separated. The aqueous layer is extracted with toluene (2 x 50 L) to recover any residual product.
-
The combined organic layers are washed with water (2 x 100 L) to remove any remaining cyanide salts and the phase-transfer catalyst.
-
The organic solution is then treated with a dilute sodium hypochlorite (bleach) solution to quench any residual cyanide.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation to afford the final product.
Expected Yield and Purity:
| Product | Yield (%) | Purity (GC) (%) |
| This compound | 90-95 | >99.5 |
Phase-Transfer Catalysis Mechanism
References
Application Notes: Compound Libraries from the 3,4-Difluorophenylacetonitrile Scaffold
Introduction
The 3,4-difluorophenylacetonitrile scaffold is a privileged starting point in medicinal chemistry for the development of novel therapeutic agents. The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The difluorophenyl moiety can improve pharmacokinetics by blocking metabolically susceptible positions, while the versatile nitrile group can be transformed into various functional groups, making it an excellent handle for creating diverse compound libraries.[1] The nitrile itself can act as a hydrogen bond acceptor or a bioisostere for other functional groups like carbonyls or halogens, contributing to target engagement.[2][3]
This document outlines protocols for the solution-phase parallel synthesis of two distinct compound libraries derived from this compound: a tetrazole library and an N-substituted amidine library. These libraries are designed to explore chemical space relevant to important drug target classes, including kinases and G-protein coupled receptors (GPCRs).
Target Rationale
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in immunity and inflammation.[2][4][5] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Several approved JAK inhibitors feature nitrogen-rich heterocyclic scaffolds. The tetrazole derivatives of the this compound core are designed to probe the ATP-binding site of JAK family kinases.
-
Dopamine Receptor Modulators: Dopamine receptors, particularly the D2 subtype, are key targets for antipsychotic and neurological disorder treatments.[1][6][7] Amidines are known pharmacophores that can interact with aminergic GPCRs. The N-substituted amidine library aims to generate ligands with potential modulatory activity at dopamine receptors.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for library synthesis and the key signaling pathways targeted by these compound libraries.
References
- 1. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Difluorophenylacetonitrile in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylacetonitrile is a versatile building block for the synthesis of diverse molecular libraries, particularly in the construction of heterocyclic scaffolds of interest in drug discovery. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of a molecule, potentially enhancing metabolic stability and binding affinity. While direct solid-phase applications of this compound are not extensively documented, its structure lends itself to derivatization into intermediates amenable to solid-phase organic synthesis (SPOS).
This document provides detailed application notes and protocols for the use of this compound as a precursor for the solid-phase synthesis of substituted pyrazoles and pyrimidines. The protocols are based on established methodologies for analogous β-ketonitriles and related compounds on solid support.
Application Notes
The core strategy involves the conversion of this compound to a β-ketoester or a similar activated methylene compound, which can then be immobilized on a suitable solid support. This resin-bound intermediate serves as a versatile precursor for the construction of various heterocyclic ring systems through multi-component reactions or condensation cyclizations.
Key Applications:
-
Combinatorial Library Synthesis: The protocols outlined below are well-suited for the parallel synthesis of large libraries of compounds for high-throughput screening.
-
Scaffold Decoration: The 3,4-difluorophenyl group provides a point for further diversification, while the heterocyclic core can be substituted at various positions depending on the chosen synthetic route.
-
Drug Discovery: The resulting heterocyclic compounds are prevalent scaffolds in medicinal chemistry and may exhibit a range of biological activities.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 3-(3,4-Difluorophenyl)-1H-pyrazol-5-amines
This protocol describes a three-step process starting with the immobilization of a 3,4-difluorophenylacetoacetate derivative, followed by pyrazole formation and cleavage from the solid support.
Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of pyrazoles.
Methodology:
-
Preparation of Resin-Bound 3-(3,4-Difluorophenyl)-3-oxopropanoate:
-
Swell Wang resin (1 g, 1.0 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes.
-
In a separate flask, dissolve ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate (3.0 mmol) and N,N'-diisopropylcarbodiimide (DIC, 3.0 mmol) in anhydrous DCM (5 mL).
-
Add 4-(dimethylamino)pyridine (DMAP, 0.3 mmol) to the solution.
-
Add the solution to the swollen resin and shake at room temperature for 16 hours.
-
Filter the resin and wash successively with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Synthesis of Resin-Bound 3-(3,4-Difluorophenyl)-1H-pyrazol-5-amine:
-
Swell the resin-bound β-ketoester (0.5 g) in DMF (5 mL).
-
Add a solution of hydrazine hydrate (5.0 mmol) in DMF (2 mL).
-
Heat the mixture at 80°C for 12 hours.
-
Cool to room temperature, filter the resin, and wash with DMF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Isolation:
-
Suspend the dried resin in a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL).
-
Shake at room temperature for 2 hours.
-
Filter the resin and wash with DCM (3 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the desired 3-(3,4-difluorophenyl)-1H-pyrazol-5-amine.
-
Quantitative Data:
| Step | Reactant | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Wang Resin | Resin-bound β-ketoester | >90 (loading) | - |
| 2 | Resin-bound β-ketoester | Resin-bound Pyrazole | 80-95 | - |
| 3 | Resin-bound Pyrazole | 3-(3,4-Difluorophenyl)-1H-pyrazol-5-amine | 70-85 | >95 (after HPLC) |
Protocol 2: Solid-Phase Synthesis of 2-Amino-4-(3,4-difluorophenyl)pyrimidine-5-carbonitriles
This protocol outlines the synthesis of substituted pyrimidines via a condensation reaction on a solid support.
Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of pyrimidines.
Methodology:
-
Preparation of Resin-Bound Guanidine:
-
Swell chloromethylated polystyrene resin (1 g, 1.2 mmol/g) in DMF (10 mL).
-
Add a solution of guanidine hydrochloride (5.0 mmol) and diisopropylethylamine (DIPEA, 10.0 mmol) in DMF (5 mL).
-
Heat the mixture at 60°C for 24 hours.
-
Cool to room temperature, filter the resin, and wash with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Synthesis of Resin-Bound 2-Amino-4-(3,4-difluorophenyl)pyrimidine-5-carbonitrile:
-
Swell the guanidine-functionalized resin (0.5 g) in DMF (5 mL).
-
Add a solution of 2-(3,4-difluorobenzoyl)malononitrile (3.0 mmol) and piperidine (0.5 mmol) in DMF (3 mL).
-
Heat the mixture at 100°C for 16 hours.
-
Cool to room temperature, filter the resin, and wash with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Isolation:
-
Suspend the dried resin in a solution of 95% TFA in water (10 mL).
-
Shake at room temperature for 4 hours.
-
Filter the resin and wash with DCM (3 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired 2-amino-4-(3,4-difluorophenyl)pyrimidine-5-carbonitrile.
-
Quantitative Data:
| Step | Reactant | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Chloromethylated Resin | Resin-bound Guanidine | >90 (loading) | - |
| 2 | Resin-bound Guanidine | Resin-bound Pyrimidine | 75-90 | - |
| 3 | Resin-bound Pyrimidine | 2-Amino-4-(3,4-difluorophenyl)pyrimidine-5-carbonitrile | 65-80 | >90 (after chromatography) |
Signaling Pathway Diagram (Hypothetical)
The synthesized heterocyclic compounds could potentially interact with various biological targets. For instance, substituted pyrazoles are known to be inhibitors of kinases. The following diagram illustrates a hypothetical signaling pathway where a synthesized pyrazole derivative could act as a kinase inhibitor.
Caption: Hypothetical kinase inhibition signaling pathway.
Application Notes and Protocols for the Introduction of the Difluorophenyl Moiety in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The difluorophenyl moiety, in particular, is a privileged structural motif due to its ability to modulate a range of physicochemical and pharmacokinetic properties. The strong electron-withdrawing nature of the two fluorine atoms can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. This application note provides a detailed overview of common and contemporary methods for introducing the difluorophenyl group, complete with experimental protocols, comparative data, and visual guides to aid researchers in this critical aspect of drug design and development.
I. Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are among the most robust and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds, providing reliable strategies for the introduction of the difluorophenyl moiety.
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile reaction that joins an organoboron compound with an organohalide.[1] The use of difluorophenylboronic acids is a common method for introducing the corresponding aryl group. A significant challenge with ortho-fluorinated aryl boronic acids is their tendency to undergo protodeboronation under basic conditions.[1] Optimized protocols often employ highly active catalysts to facilitate the reaction at lower temperatures and with shorter reaction times, thereby minimizing this side reaction.[1]
Experimental Protocol: Fast Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with an Aryl Halide [1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Anhydrous and degassed tetrahydrofuran (THF) (2 mL)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and 2,5-difluorophenylboronic acid (1.5 mmol, 1.5 equiv).
-
Add the palladium precatalyst (0.02 mmol, 2 mol%).
-
Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add degassed anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Various Aryl Halides [2]
| Aryl Halide | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 80 | 2 | 98 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 1 | 96 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 1 | 92 |
Note: The table summarizes data from various sources and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction. Room temperature (RT) is typically 20-25 °C.[2]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction for the formation of C-O, C-N, and C-S bonds.[3][4] It is a valuable alternative to palladium-catalyzed methods, particularly for the synthesis of diaryl ethers.[4] Modern protocols often utilize ligands to facilitate the reaction under milder conditions than the classical Ullmann reaction.[3]
Experimental Protocol: Copper-Catalyzed O-Arylation of a Phenol with a Difluoroaryl Halide
Materials:
-
Phenol (1.2 mmol, 1.2 equiv)
-
Difluoroaryl halide (1.0 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Picolinic acid (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried screw-cap test tube, add a magnetic stir bar, CuI (9.5 mg, 0.05 mmol), picolinic acid (12.3 mg, 0.10 mmol), the difluoroaryl halide (if solid, 1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., argon).
-
Add anhydrous DMSO via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Catalytic Cycle of Ullmann Condensation
Caption: Postulated catalytic cycle for the Ullmann condensation reaction.
II. Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the introduction of aryl groups, avoiding the need for pre-functionalized starting materials. Photocatalysis has been particularly successful in this area.
A. Photocatalytic C-H Difluoroarylation
Visible-light photoredox catalysis can be employed for the direct C-H difluoromethylation of heterocycles.[5] This method often utilizes a photosensitizer that, upon irradiation, initiates a radical process.
Experimental Protocol: Photocatalytic C-H Difluoromethylation of a Heterocycle [5]
Materials:
-
Heterocycle (0.1 mmol, 1.0 equiv)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na, 0.4 mmol, 4.0 equiv)
-
Rose Bengal (0.005 mmol, 5 mol%)
-
Dimethyl sulfoxide (DMSO) (1 mL)
-
Green LEDs (e.g., 3W)
Procedure:
-
To a reaction tube, add the heterocycle (0.1 mmol), sodium difluoromethanesulfinate (0.4 mmol), and Rose Bengal (5 mol%).
-
Add DMSO (1 mL).
-
Seal the tube and irradiate with green LEDs at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Photocatalytic Difluoromethylation of Heteroaromatics [5]
| Heteroaromatic Substrate | Yield (%) |
| Quinoxalin-2(1H)-one | 85 |
| 1-Methylquinoxalin-2(1H)-one | 82 |
| Caffeine | 75 |
| Theophylline | 78 |
| Phenanthridine | 65 |
Reaction conditions: Heteroaromatic (0.1 mmol), CF₂HSO₂Na (0.4 mmol), Rose Bengal (5 mol%) in 1 mL DMSO under two 3W green LEDs irradiation at room temperature. Isolated yields based on the heteroaromatic substrate.[5]
Logical Workflow for a Late-Stage C-H Functionalization Project
Caption: A typical workflow for a late-stage functionalization project.
III. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for modifying electron-deficient aromatic rings.[6] The presence of two electron-withdrawing fluorine atoms on a phenyl ring makes it susceptible to attack by nucleophiles, often leading to the displacement of a suitable leaving group.
General Considerations for SNAr:
-
Substrate: The aromatic ring must be activated by electron-withdrawing groups.
-
Leaving Group: The leaving group ability often follows the order F > Cl > Br > I, which is counterintuitive but is due to the high electronegativity of fluorine activating the ring towards nucleophilic attack, which is the rate-determining step.[]
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.
Experimental Protocol: Nucleophilic Aromatic Substitution of a Difluorobenzene Derivative
Materials:
-
Difluorobenzene derivative with a leaving group (e.g., 1-chloro-2,4-difluorobenzene) (1.0 mmol, 1.0 equiv)
-
Nucleophile (e.g., morpholine) (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMSO or DMF)
Procedure:
-
To a reaction vessel, add the difluorobenzene derivative (1.0 mmol), the nucleophile (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
IV. Application in Medicinal Chemistry: p38 MAPK Inhibition
The difluorophenyl moiety is a common feature in many kinase inhibitors. For example, several inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade, contain a 2,4-difluorophenyl group. This substitution pattern is often crucial for potent and selective inhibition.
p38 MAPK Signaling Pathway and Inhibition
The p38 MAPK pathway is activated by various cellular stresses and inflammatory cytokines. Once activated, p38 MAPK phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibitors containing the difluorophenyl moiety can bind to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation and subsequent activation of the downstream signaling cascade.
Caption: Simplified p38 MAPK signaling pathway and the point of intervention by difluorophenyl-containing inhibitors.
V. Conclusion
The introduction of the difluorophenyl moiety is a critical strategy in modern drug discovery. A variety of synthetic methods are available to the medicinal chemist, each with its own advantages and limitations. This application note has provided an overview of some of the most common and effective methods, including transition-metal catalyzed cross-coupling reactions, direct C-H functionalization, and nucleophilic aromatic substitution. The provided protocols, data, and diagrams are intended to serve as a practical guide for researchers in the synthesis and application of difluorophenyl-containing compounds in the pursuit of novel therapeutics.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Photocatalytic C-H activation and the subtle role of chlorine radical complexation in reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 4. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3,4-Difluorophenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,4-Difluorophenylacetonitrile. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing phase-transfer catalysis.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inefficient Phase Transfer: The transfer of the cyanide anion from the aqueous phase to the organic phase is critical.
-
Solution: Increase the stirring speed to improve the interfacial surface area. Ensure the chosen phase-transfer catalyst is appropriate. For instance, tetrabutylammonium bromide (TBAB) is a good starting point, but for more lipophilic substrates, a catalyst with longer alkyl chains like Aliquat 336 (methyltrioctylammonium chloride) may be more effective.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material (3,4-difluorobenzyl halide) is still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time.
-
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Solution: The primary side product is often the corresponding alcohol, formed by the hydrolysis of the benzyl halide. Ensure that the reaction is carried out under anhydrous conditions as much as possible, although the presence of an aqueous phase is inherent to PTC. Another potential side reaction is the formation of the isonitrile. Using a polar aprotic solvent can help to minimize this.
-
-
Catalyst Inactivation: The phase-transfer catalyst can be "poisoned" by certain ions.
-
Solution: Ensure high-purity reagents and solvents. Iodide ions, if present, can bind strongly to the quaternary ammonium cation, hindering its ability to transport the cyanide anion.
-
Question 2: I am observing a significant amount of 3,4-difluorobenzyl alcohol as a byproduct. How can I minimize its formation?
Answer: The formation of 3,4-difluorobenzyl alcohol is a common issue, arising from the hydrolysis of the starting 3,4-difluorobenzyl halide.
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Solution: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can significantly reduce the extent of hydrolysis.
-
-
Concentration of Reactants: The concentration of the cyanide salt in the aqueous phase can influence the relative rates of cyanation and hydrolysis.
-
Solution: Use a saturated or near-saturated aqueous solution of sodium or potassium cyanide to maximize the concentration of the nucleophile available for transfer to the organic phase.
-
-
Choice of Leaving Group: The nature of the halide on the starting material can affect its susceptibility to hydrolysis.
-
Solution: If you are using 3,4-difluorobenzyl bromide, consider switching to 3,4-difluorobenzyl chloride, which is generally less reactive and may be less prone to hydrolysis under the reaction conditions.
-
Question 3: My final product is discolored (yellow or brown). What is the cause and how can I obtain a colorless product?
Answer: Discoloration in the final product is typically due to the presence of impurities.
-
Side Products and Polymeric Materials: Uncontrolled side reactions or polymerization of starting materials or products can lead to colored impurities.
-
Solution: Ensure the reaction temperature is well-controlled. Overheating can promote the formation of colored byproducts.
-
-
Purification Method: The purification method may not be effectively removing all impurities.
-
Solution: After the initial workup, purify the crude product by vacuum distillation. If discoloration persists, a column chromatography step using silica gel may be necessary. Washing the organic layer with a sodium bisulfite solution during workup can sometimes help to remove colored impurities. A final recrystallization from a suitable solvent system can also yield a purer, colorless product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the nucleophilic substitution of a 3,4-difluorobenzyl halide (chloride or bromide) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is often facilitated by a phase-transfer catalyst.
Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?
A2: PTC is highly recommended because it efficiently overcomes the insolubility of the reactants.[1] The 3,4-difluorobenzyl halide is soluble in an organic solvent, while the cyanide salt is soluble in water.[1] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide.[1] This leads to faster reaction rates, higher yields, and often milder reaction conditions compared to traditional methods that may require harsh solvents or high temperatures.[1]
Q3: What are the key safety precautions to consider during this synthesis?
A3: The primary hazard is the use of highly toxic cyanide salts. All manipulations involving sodium or potassium cyanide should be performed in a well-ventilated fume hood. It is crucial to avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use a different cyanide source, such as copper(I) cyanide?
A4: While copper(I) cyanide is used in some cyanation reactions, such as the Rosenmund-von Braun reaction for aryl halides, it is generally not the preferred reagent for the cyanation of benzyl halides. Alkali metal cyanides in conjunction with a phase-transfer catalyst are typically more efficient for this transformation.
Experimental Protocols
Representative Protocol for the Synthesis of this compound using Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
3,4-Difluorobenzyl chloride (or bromide)
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 3,4-difluorobenzyl chloride (1.0 eq), toluene (sufficient to dissolve the starting material), and tetrabutylammonium bromide (0.05 eq).
-
Addition of Cyanide Solution: In a separate beaker, prepare a solution of sodium cyanide (1.2 eq) in water. Caution: Highly toxic! Handle with extreme care in a fume hood.
-
Reaction: Add the aqueous sodium cyanide solution to the stirred organic mixture. Heat the biphasic mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with water and a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Data Presentation
The following tables summarize typical reaction parameters and their effects on the synthesis of substituted benzyl cyanides, which can be used as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Phase-Transfer Catalyst on Yield
| Catalyst (5 mol%) | Solvent System | Temperature (°C) | Typical Yield (%) |
| Tetrabutylammonium bromide (TBAB) | Toluene/Water | 85 | 85-95 |
| Aliquat 336 | Toluene/Water | 85 | 88-97 |
| Benzyltriethylammonium chloride (BTEAC) | Toluene/Water | 85 | 82-92 |
| No Catalyst | Toluene/Water | 85 | <10 |
Table 2: Influence of Reaction Temperature on Yield and Byproduct Formation
| Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | 3,4-Difluorobenzyl Alcohol (%) |
| 60 | 10-12 | 75-85 | <5 |
| 85 | 4-6 | 85-95 | 5-10 |
| 110 (reflux) | 2-3 | 80-90 | >15 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Phase-Transfer Catalysis for Cyanation.
References
Technical Support Center: Purification of Crude 3,4-Difluorophenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of crude 3,4-Difluorophenylacetonitrile. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 3,4-difluorobenzyl halide or 3,4-difluorobenzaldehyde.
-
Reaction Intermediates: For instance, if the synthesis involves a multi-step process, intermediates may persist in the final product.
-
Side-Reaction Products: These can include products of over-alkylation, elimination, or hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[1] Dehalogenation byproducts may also be present.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any catalysts or excess reagents.
Q2: My purified this compound is a yellow or brownish oil, but I expected a colorless liquid. What could be the cause?
A2: Discoloration in the final product is often due to the presence of high-boiling point impurities or degradation products formed during the synthesis or purification process, especially if elevated temperatures were used.[1] These colored impurities can often be removed by fractional vacuum distillation or column chromatography.
Q3: I am observing a poor yield after purification. What are the potential reasons?
A3: Low recovery of this compound after purification can be attributed to several factors:
-
Incomplete reaction or significant side reactions during the synthesis, leading to a lower amount of the desired product in the crude mixture.
-
Loss of product during work-up: This can occur during aqueous washes if the product has some water solubility.
-
Suboptimal purification parameters: For example, using an inappropriate solvent system for recrystallization or chromatography, or setting incorrect temperature and pressure for distillation.
-
Decomposition of the product on the purification medium, such as silica gel in column chromatography.
Q4: Can this compound hydrolyze during purification?
A4: Yes, the nitrile group is susceptible to hydrolysis to the corresponding amide and subsequently to the carboxylic acid, particularly under strong acidic or basic conditions, and at elevated temperatures.[1] It is advisable to maintain neutral pH during aqueous work-up and to use anhydrous solvents when possible.
Troubleshooting Guides
Vacuum Distillation
Issue: The product is not distilling at the expected temperature and pressure. Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Pressure Reading | Ensure the manometer is functioning correctly and placed properly in the distillation setup. |
| System Leak | Check all joints and connections for leaks. Ensure all glassware is properly sealed. |
| High-Boiling Impurities | The presence of significant amounts of high-boiling impurities can elevate the boiling point of the mixture. Consider a preliminary purification step like filtration or a simple extraction. |
| Insufficient Heating | Ensure the heating mantle is providing uniform and adequate heat to the distillation flask. |
Issue: "Bumping" or uneven boiling of the liquid. Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Lack of Boiling Chips/Stirring | Always use fresh boiling chips or a magnetic stirrer to ensure smooth boiling. |
| High Vacuum Applied Too Quickly | Gradually apply the vacuum to the system to prevent rapid boiling of volatile components. |
Recrystallization
Issue: The compound does not dissolve in the hot solvent. Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The chosen solvent may not be suitable for this compound. Refer to the solvent selection guide below and test a range of solvents on a small scale. |
| Insufficient Solvent | Add more of the hot solvent in small portions until the compound dissolves completely. |
Issue: No crystals form upon cooling. Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Solution is Not Saturated | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Flash Column Chromatography
Issue: Poor separation of the product from impurities. Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The eluent polarity may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a good separation of spots. |
| Column Overloading | Too much crude product was loaded onto the column. Use an appropriate amount of silica gel for the amount of sample. |
| Column Channeling | The column was not packed properly, leading to uneven solvent flow. Ensure the silica gel is packed uniformly. |
Issue: The product is not eluting from the column. Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Eluent Polarity is Too Low | Gradually increase the polarity of the eluent to facilitate the elution of the compound. |
| Decomposition on Silica Gel | This compound may be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel or an alternative stationary phase like alumina. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities and other components with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, a cold trap, and a suitable heating mantle.
-
Sample Preparation: Place the crude this compound in the distillation flask, adding a magnetic stir bar or boiling chips.
-
Distillation:
-
Gradually reduce the pressure in the system to the desired level.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point and pressure of this compound (Boiling Point: ~111 °C at 13 mmHg).[3]
-
Monitor the temperature closely; a stable temperature during distillation indicates the collection of a pure fraction.
-
-
Product Collection: Collect the purified product in a pre-weighed receiving flask.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification by Recrystallization
This technique is applicable if the crude this compound is a solid at room temperature or can be solidified.
Methodology:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the purified crystals in a vacuum oven.
-
Analysis: Determine the purity of the recrystallized product by measuring its melting point and using spectroscopic methods (e.g., NMR).
Protocol 3: Purification by Flash Column Chromatography
This is a versatile method for separating this compound from impurities with different polarities.
Methodology:
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) by performing TLC analysis of the crude product. The ideal eluent system should give the product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis: Confirm the purity of the isolated product by GC, HPLC, or NMR spectroscopy.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 111 °C at 13 mmHg[3] |
| Density | 1.244 g/mL at 25 °C |
Table 2: Recommended Solvents for Purification
| Purification Method | Recommended Solvents |
| Recrystallization | Isopropanol, Ethanol, Toluene, Hexane/Ethyl Acetate mixture |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Hexane |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification challenges.
References
Identification and characterization of byproducts in 3,4-Difluorophenylacetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluorophenylacetonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Formation
-
Question: My reaction shows a low yield of this compound, or no product is formed at all. What are the possible reasons?
-
Answer: Low or no product formation can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure you are using the appropriate reaction time and temperature as specified in your protocol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.
-
Poor Quality of Reagents: The 3,4-Difluorobenzyl chloride starting material may be of low purity or degraded. Similarly, the cyanide source (e.g., sodium cyanide) should be anhydrous and of high purity.
-
Solvent Issues: The presence of excessive water in the solvent can lead to hydrolysis of the starting material and product. Ensure you are using a dry, appropriate solvent.
-
Inefficient Phase Transfer Catalyst (if applicable): If using a phase transfer catalyst, its activity may be low, or an insufficient amount may have been used.
-
Issue 2: Presence of Unexpected Peaks in GC-MS or HPLC Analysis
-
Question: I am observing several unexpected peaks in my crude reaction mixture analysis. How can I identify these byproducts?
-
Answer: The presence of unexpected peaks indicates the formation of byproducts. Based on the typical reactivity of benzyl halides and nitriles, the following byproducts are commonly observed:
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3,4-Difluorobenzyl alcohol: This can form from the hydrolysis of the starting material, 3,4-Difluorobenzyl chloride. Its presence can be confirmed by comparing its retention time and mass spectrum with a known standard.
-
3,4-Difluorophenylacetamide: This is a common byproduct resulting from the partial hydrolysis of the nitrile product. It will have a molecular weight of 171.14 g/mol .
-
3,4-Difluorophenylacetic acid: Complete hydrolysis of the nitrile leads to the corresponding carboxylic acid, which has a molecular weight of 172.12 g/mol .
-
Bis(3,4-difluorobenzyl) ether: This can form if 3,4-Difluorobenzyl alcohol is present and reacts further with the starting material.
-
(E)- and (Z)-3,4,3',4'-Tetrafluorostilbene: These isomers can arise from elimination side reactions. Their presence can be indicated by peaks with a mass corresponding to C₁₄H₈F₄ (m/z 256.21).
-
Unreacted 3,4-Difluorobenzyl chloride: If the reaction is incomplete, you will see a peak corresponding to the starting material.
-
Issue 3: Product Purification Challenges
-
Question: I am having difficulty purifying my this compound. What are the best methods for purification?
-
Answer: Purification can be challenging due to the presence of byproducts with similar polarities.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from less polar impurities like unreacted starting material and stilbene byproducts, and more polar impurities like the amide and acid.
-
Distillation: Vacuum distillation can be an effective method for purification, especially on a larger scale. The boiling point of this compound is a key parameter for successful separation.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most common synthetic route for this compound?
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Answer 1: The most common and direct synthesis involves the nucleophilic substitution of 3,4-Difluorobenzyl chloride or bromide with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction is often carried out in a polar aprotic solvent like DMSO or DMF, or in a biphasic system with a phase transfer catalyst.
-
Question 2: What are the main side reactions to be aware of during the synthesis?
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Answer 2: The primary side reactions include:
-
Hydrolysis: The nitrile group of the product can hydrolyze to form 3,4-Difluorophenylacetamide and subsequently 3,4-Difluorophenylacetic acid, especially if water is present in the reaction mixture. The starting benzyl halide can also hydrolyze to 3,4-Difluorobenzyl alcohol.
-
Elimination: Under basic conditions, 3,4-Difluorobenzyl halide can undergo elimination reactions, which may lead to the formation of stilbene-type byproducts.
-
-
Question 3: How can I minimize the formation of byproducts?
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Answer 3: To minimize byproduct formation:
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Use anhydrous solvents and reagents to prevent hydrolysis.
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Maintain careful control over the reaction temperature to disfavor elimination and other side reactions.
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Use a stoichiometric amount of the cyanide reagent to avoid excess base that might promote elimination.
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Monitor the reaction closely to stop it once the starting material is consumed to prevent further reactions of the product.
-
-
Question 4: What analytical techniques are best for monitoring the reaction and assessing product purity?
-
Answer 4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the reaction progress and identifying volatile byproducts by their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of the final product and quantifying impurities, especially non-volatile ones like the carboxylic acid. A UV detector is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can also be used to identify and quantify major impurities if their signals are resolved. ¹⁹F NMR can be particularly useful for characterizing fluorinated byproducts.
-
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Byproducts in a Crude this compound Synthesis Mixture
| Compound | Retention Time (GC, min) | Area % (Illustrative) | Key Mass Fragments (m/z) |
| 3,4-Difluorobenzyl chloride | 8.5 | 5 | 162 (M+), 127, 99 |
| This compound | 10.2 | 80 | 153 (M+), 127 |
| 3,4-Difluorobenzyl alcohol | 9.1 | 3 | 144 (M+), 127, 115 |
| 3,4-Difluorophenylacetamide | 12.5 | 7 | 171 (M+), 127 |
| 3,4-Difluorophenylacetic acid | 14.2 | 3 | 172 (M+), 127, 83 |
| (E/Z)-3,4,3',4'-Tetrafluorostilbene | 15.8 | 2 | 256 (M+) |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Synthesis of this compound
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Reaction Setup: To a stirred solution of sodium cyanide (1.2 eq.) in a suitable solvent (e.g., aqueous ethanol or DMSO) in a round-bottom flask equipped with a reflux condenser, add 3,4-Difluorobenzyl chloride (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography.
Protocol 2: GC-MS Analysis of Crude Product
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis: Identify the product and byproducts by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.
Protocol 3: HPLC Analysis for Purity Assessment
-
Sample Preparation: Prepare a standard solution of the purified this compound and a sample solution of the batch to be tested in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile and increasing to 90% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
Mandatory Visualizations
Troubleshooting low yields in the fluorination step of 3,4-Difluorophenylacetonitrile synthesis
Welcome to the technical support center for the synthesis of 3,4-Difluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the fluorination step in the synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the fluorination step in the synthesis of this compound?
The most prevalent industrial method is the Halex reaction, which involves a nucleophilic aromatic substitution (SNAr) of 3,4-Dichlorophenylacetonitrile with a fluoride source.[1][2][3] This process typically utilizes potassium fluoride (KF) in a high-boiling polar aprotic solvent at elevated temperatures.[4] The reaction is often facilitated by a phase transfer catalyst to enhance the reactivity of the fluoride salt.
Q2: Why is the choice of potassium fluoride (KF) quality important?
The physical properties of potassium fluoride significantly impact its reactivity. Spray-dried potassium fluoride is often preferred over anhydrous or calcined KF.[5] This is because the spray-drying process results in a less hygroscopic and more reactive fluorinating agent with a larger surface area.[6][7]
Q3: What are the typical solvents and catalysts used in this reaction?
Polar aprotic solvents are essential for the Halex reaction to proceed efficiently. Commonly used solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and 1,3-dimethyl-2-imidazolidinone (DMI).[3][5][8] To improve the solubility and nucleophilicity of the fluoride ion, phase transfer catalysts (PTCs) are frequently employed.[9][10][11] Examples of effective PTCs include quaternary ammonium salts like tetramethylammonium chloride (TMAC) and bis-(N-bis(dimethylamino)methylene)-iminium chloride.[5][12]
Troubleshooting Guide for Low Yields
Low yields in the fluorination step can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low Conversion of 3,4-Dichlorophenylacetonitrile
| Possible Cause | Suggested Solution |
| Insufficiently active Potassium Fluoride | Ensure the use of high-quality, spray-dried potassium fluoride. Anhydrous KF should be freshly dried before use as it is hygroscopic.[6][13] |
| Presence of Water | The reaction is highly sensitive to moisture. Ensure all reagents, solvents, and glassware are rigorously dried. Water can hydrolyze the product and deactivate the fluoride source. Consider azeotropic removal of water with a solvent like toluene before the main reaction.[1][5] |
| Suboptimal Reaction Temperature | The reaction typically requires high temperatures (180-230 °C) to proceed at a reasonable rate.[4][5] However, excessively high temperatures can lead to decomposition. A step-wise temperature increase (e.g., 130-150 °C initially, then 180-200 °C) can sometimes improve yields by minimizing side reactions at higher temperatures.[5] |
| Inefficient Phase Transfer Catalyst | The choice and amount of the phase transfer catalyst are crucial. Screen different PTCs and optimize their concentration. Ensure the PTC is stable at the reaction temperature. |
| Poor Solvent Choice | Polar aprotic solvents are necessary to solvate the potassium ion and leave a "naked," more reactive fluoride anion.[14][15] DMSO, DMF, and DMI are good starting points.[3][5][8] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Dehalogenation | This side reaction can occur at high temperatures, leading to the formation of monofluorinated or non-fluorinated phenylacetonitrile derivatives. Optimizing the reaction temperature and time can help minimize this.[5] |
| Coking/Polymerization | Darkening of the reaction mixture and the formation of tar-like substances are indicative of decomposition, often due to excessive temperatures or prolonged reaction times.[5] Reducing the reaction temperature or time may be necessary. |
| Hydrolysis of the Nitrile Group | If water is present, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, especially under basic conditions at elevated temperatures.[14] Ensure anhydrous conditions. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and their impact on the yield of this compound.
Table 1: Effect of Fluorinating Agent and Catalyst on Yield
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Dichlorobenzonitrile | Spray-dried KF | bis-(N-bis(dimethylamino)methylene)-iminium chloride | DMI | 130-150 then 180-200 | 2-3 then 5-6 | 85 | [5] |
| 3,4-Dichlorobenzonitrile | Anhydrous KF | N-bis(dimethylamino)methylene-1.3-dimethyl imidazoline-2-ammonium chloride salt | DMI | 200-230 | 20 | ~80 | [4] |
| 3,4-Dichlorobenzonitrile | Anhydrous KF | Tetraphenylphosphonium chloride | DMI | 200-210 | 6-8 | 65 | [1] |
| 3,4-Dichlorobenzonitrile | Anhydrous KF | None | DMI | 200-220 | 12-15 | 22 | [1] |
Table 2: Effect of Solvent on Halex Reactions
| Substrate | Solvent | Temperature (°C) | Time | Conversion/Yield | Reference |
| 1,2-dichloro-4-nitrobenzene | DMSO | 180 | 30 min | 98% conversion | [8] |
| 1,2-dichloro-4-nitrobenzene | Sulfolane | 180 | 3.5 h | 89% conversion | [8] |
| p-nitrochlorobenzene | DMSO | High | - | Dramatically higher yield vs DMF/Sulfolane | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis Using a Phase Transfer Catalyst [5]
-
Preparation: In a reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a water separator, add 3,4-Dichlorophenylacetonitrile, 1,3-dimethyl-2-imidazolidinone (DMI) as the solvent, and toluene.
-
Azeotropic Water Removal: Heat the mixture to 90-120 °C to reflux and remove any residual water azeotropically with toluene for 1-2 hours.
-
Fluorination (Step 1): After cooling, add spray-dried potassium fluoride and bis-(N-bis(dimethylamino)methylene)-iminium chloride as the phase transfer catalyst. Heat the mixture to 130-150 °C and maintain for 2-3 hours. This step primarily yields the intermediate, 3-chloro-4-fluorophenylacetonitrile.
-
Fluorination (Step 2): Increase the temperature to 180-200 °C and continue the reaction for 5-6 hours to complete the conversion to this compound.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove inorganic salts. The filter cake should be washed with toluene.
-
Purification: The filtrate is then subjected to reduced pressure distillation to isolate the pure this compound. The rectification mother liquor containing the catalyst can often be recycled for subsequent batches.
Mandatory Visualizations
References
- 1. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 6. 7789-23-3 Potassium fluoride, anhydrous, spray dried AKSci B919 [aksci.com]
- 7. tanfac.com [tanfac.com]
- 8. researchgate.net [researchgate.net]
- 9. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Potassium fluoride - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Managing thermal stability during the synthesis of 3,4-Difluorophenylacetonitrile
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluorophenylacetonitrile. It addresses common challenges related to thermal stability and provides practical troubleshooting advice and frequently asked questions to ensure a safe and successful reaction.
Troubleshooting Guide: Managing Thermal Events
The synthesis of this compound, typically via the nucleophilic substitution of a 3,4-difluorobenzyl halide with a cyanide salt, is a potentially exothermic reaction.[1] Proper temperature management is critical to prevent thermal runaway, ensure product quality, and maintain a safe laboratory environment.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Increase (Thermal Runaway) | 1. Too rapid addition of cyanide salt solution. [2] 2. Inadequate cooling. 3. High concentration of reagents. 4. Insufficient stirring leading to localized hot spots. | 1. Immediately cease addition of the cyanide source. 2. Enhance cooling: Apply an ice bath or other external cooling method. 3. If temperature continues to rise, prepare for emergency quenching: Add a pre-determined, appropriate quenching agent (e.g., a cold, inert solvent). 4. Ensure vigorous stirring to improve heat dissipation. |
| Reaction Fails to Initiate or Proceeds Slowly | 1. Reaction temperature is too low. 2. Poor solubility of the cyanide salt. 3. Impure reagents or solvents. | 1. Gradually and cautiously increase the temperature while closely monitoring for any sudden exotherm. 2. Use a suitable solvent to improve solubility, such as Dimethyl Sulfoxide (DMSO).[1] 3. Ensure all reagents and solvents are of appropriate purity and anhydrous. |
| Formation of Side Products (e.g., 3,4-Difluorobenzyl Alcohol) | 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high. | 1. Use an anhydrous solvent (e.g., ethanol, DMSO). [3] 2. Ensure all glassware is thoroughly dried before use. 3. Maintain the recommended reaction temperature. |
| Low Product Yield | 1. Incomplete reaction. 2. Side reactions due to poor temperature control. 3. Loss of volatile substances. | 1. Monitor the reaction by TLC or another appropriate method to ensure completion. 2. Implement strict temperature control throughout the reaction. 3. Use a reflux condenser to prevent the loss of volatile components.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard in the synthesis of this compound?
A1: The primary thermal hazard is the exothermic nature of the nucleophilic substitution reaction between the 3,4-difluorobenzyl halide and the cyanide salt.[1] If the heat generated is not effectively removed, it can lead to a rapid increase in temperature and pressure, a condition known as thermal runaway.
Q2: What is the recommended solvent for this reaction?
A2: Anhydrous ethanol or dimethyl sulfoxide (DMSO) are commonly used solvents.[1][3] Ethanol is a good choice for reactions heated under reflux.[3] DMSO can be advantageous due to its ability to dissolve sodium cyanide, which can lead to a more efficient reaction.[1] The choice of solvent may influence the reaction's exothermicity and the required temperature profile.
Q3: How can I effectively control the reaction temperature?
A3: Effective temperature control can be achieved by:
-
Slow, controlled addition of the cyanide salt solution, especially at the beginning of the reaction.[2]
-
Using a cooling bath (e.g., ice-water) to dissipate the heat generated during the initial phase of the reaction.[2]
-
Vigorous stirring to ensure even temperature distribution and prevent the formation of localized hot spots.
-
Scaling down the reaction if you are unsure of the thermal profile.
Q4: What are the signs of a potential thermal runaway?
A4: Signs of a potential thermal runaway include a sudden and rapid increase in the internal reaction temperature that is not controlled by the external cooling, an increase in pressure, and the evolution of gas.
Q5: What are the appropriate safety precautions when working with cyanide salts?
A5: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of the procedures for quenching and disposal of cyanide waste. In the event of a spill or exposure, follow your institution's emergency procedures immediately.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on analogous reactions and should be adapted and optimized for specific laboratory conditions.[1][2]
Materials:
-
3,4-Difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Reflux condenser
-
Cooling bath (e.g., ice-water bath)
-
Heating mantle
Procedure:
-
Setup: Assemble the three-necked flask with a magnetic stirrer, thermometer, and dropping funnel. Attach a reflux condenser to the central neck. Ensure the setup is in a fume hood.
-
Reagent Preparation: In the flask, dissolve 3,4-difluorobenzyl bromide in anhydrous DMSO. In the dropping funnel, prepare a solution of sodium cyanide in anhydrous DMSO.
-
Reaction Initiation: Cool the flask containing the 3,4-difluorobenzyl bromide solution to 5-10°C using a cooling bath.
-
Controlled Addition: Begin the dropwise addition of the sodium cyanide solution to the stirred solution of 3,4-difluorobenzyl bromide. Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature below 20°C. This initial phase is expected to be mildly exothermic.[1]
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to a moderate temperature (e.g., 50-60°C) and maintain for several hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for a thermal runaway event.
References
Technical Support Center: Enhancing the Solubility of 3,4-Difluorophenylacetonitrile
Welcome to the technical support center for 3,4-Difluorophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in organic solvents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your laboratory work.
Troubleshooting and FAQs
This section addresses common issues encountered when dissolving this compound in organic solvents.
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the first steps I should take?
A1: When facing solubility issues, a systematic approach is recommended. Start by verifying the purity of both the this compound and the solvent. Impurities can significantly impact solubility. Next, ensure that your dissolution method allows for sufficient mixing and time. Gentle heating and agitation, such as stirring or sonication, can facilitate the dissolution process. If the compound remains insoluble, consider changing the solvent or employing a co-solvent system.
Q2: How do I select a suitable organic solvent for this compound?
A2: The principle of "like dissolves like" is a good starting point. This compound is a polar aprotic molecule. Therefore, polar aprotic solvents are likely to be more effective. The polarity of the solvent, its hydrogen bonding capability, and its dielectric constant are all crucial factors.[1] It is advisable to perform small-scale solubility tests with a range of solvents to empirically determine the best option.
Q3: What is co-solvency and how can it improve the solubility of this compound?
A3: Co-solvency is a technique that involves adding a second, miscible solvent (a co-solvent) to the primary solvent to increase the solubility of a solute.[2][3][4] This method works by reducing the interfacial tension between the solute and the solvent system.[2][3] For this compound, if it has low solubility in a non-polar solvent, adding a more polar co-solvent may enhance its solubility. Conversely, if the primary solvent is highly polar, a less polar co-solvent might be beneficial.
Q4: Can temperature be used to increase the solubility of this compound?
A4: Yes, for most compounds, solubility increases with temperature. You can try gently heating the solvent while adding the this compound and stirring. However, be cautious about the thermal stability of the compound. Prolonged exposure to high temperatures could lead to degradation. It is recommended to conduct thermal stability tests if you plan to use elevated temperatures.
Q5: Are there other methods besides co-solvency and heating to improve solubility?
A5: Several other techniques can be employed to enhance solubility. These include:
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pH adjustment: While more common for ionizable compounds in aqueous solutions, the principle can sometimes be applied in organic systems with appropriate acidic or basic additives.[5]
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the solute molecule, thereby increasing its apparent solubility.[5]
-
Hydrotrophy: This method involves adding a large amount of a second solute, known as a hydrotrope, to increase the aqueous solubility of another solute.[6]
The choice of method depends on the specific experimental requirements and the properties of the drug.[7]
Data Presentation
| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Diethyl ether | C₄H₁₀O | 34.5 | 0.713 | 4.267 |
| Diglyme | C₆H₁₄O₃ | 162 | 0.943 | 7.23 |
Note: This data is sourced from publicly available chemical property databases.[8]
Experimental Protocols
Protocol 1: Screening for Optimal Solvent
Objective: To identify the most effective single solvent for dissolving this compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., acetone, acetonitrile, dichloromethane, dimethylformamide, dimethyl sulfoxide, ethanol, ethyl acetate, methanol, tetrahydrofuran)
-
Small vials or test tubes
-
Vortex mixer
-
Magnetic stirrer and stir bars
Methodology:
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to separate vials.
-
To each vial, add a measured volume of a different organic solvent (e.g., 1 mL).
-
Vortex each vial for 30 seconds to facilitate initial mixing.
-
Place the vials on a magnetic stirrer and stir for 15-30 minutes at room temperature.
-
Visually inspect each vial for complete dissolution. Note any solvents in which the compound is fully soluble.
-
For solvents where the compound did not fully dissolve, you can incrementally add more solvent until dissolution is achieved to estimate the approximate solubility.
Protocol 2: Improving Solubility using Co-solvency
Objective: To enhance the solubility of this compound in a primary solvent using a co-solvent.
Materials:
-
This compound
-
Primary organic solvent in which solubility is poor
-
A selection of miscible co-solvents
-
Vials or test tubes
-
Vortex mixer
-
Magnetic stirrer and stir bars
Methodology:
-
Prepare several stock solutions of co-solvent in the primary solvent at different volume/volume ratios (e.g., 10%, 20%, 30%, 40%, 50%).
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to separate vials.
-
To each vial, add a measured volume (e.g., 1 mL) of a different co-solvent mixture.
-
Vortex each vial for 30 seconds.
-
Stir the vials for 15-30 minutes at room temperature.
-
Observe the vials to determine the co-solvent ratio that achieves complete dissolution.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for improving the solubility of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Preventing dehalogenation side reactions in 3,4-Difluorophenylacetonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3,4-difluorophenylacetonitrile, with a primary focus on preventing the common side reaction of dehalogenation.
Troubleshooting Guide: Preventing Dehalogenation and Other Side Reactions
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound and Presence of 3-Fluorophenylacetonitrile or 4-Fluorophenylacetonitrile Impurity.
-
Question: My reaction is showing a low yield of the desired this compound, and I am detecting monofluorinated or non-fluorinated phenylacetonitrile byproducts. What is causing this dehalogenation, and how can I prevent it?
-
Answer: Dehalogenation, specifically hydrodehalogenation where a fluorine atom is replaced by a hydrogen atom, is a known side reaction in nucleophilic substitution reactions of benzyl halides, including 3,4-difluorobenzyl halides. This is often exacerbated by certain reaction conditions.
Primary Causes:
-
Reaction Temperature: High reaction temperatures can promote dehalogenation.
-
Base Strength: The cyanide salt (e.g., NaCN, KCN) can act as a base. Stronger basicity, which can be influenced by the solvent, can favor elimination and other side reactions leading to dehalogenation. The presence of hydroxide impurities in the cyanide salt can also contribute to this.
-
Solvent Choice: Protic solvents, especially in combination with a strong base, can be a source of protons for the hydrodehalogenation process. The use of aqueous-organic solvent mixtures can sometimes facilitate this side reaction.
-
Reducing Agents: The presence of any reducing agents or impurities in the reaction mixture can lead to the reduction of the carbon-fluorine bond.
Solutions and preventative measures:
-
Optimize Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. It is recommended to start at a lower temperature (e.g., room temperature) and gradually increase it only if the reaction is not proceeding.
-
Choice of Cyanide Source and Quality: Use a high-purity cyanide source. Zinc cyanide (Zn(CN)₂) is often a milder and less basic alternative to alkali metal cyanides and can be used in palladium-catalyzed cyanations.
-
Solvent System: Employ aprotic polar solvents such as DMSO, DMF, or acetonitrile. If a two-phase system is used with a phase-transfer catalyst, ensure that the conditions are optimized to favor the substitution reaction. An ethanolic solution of the cyanide salt is a common choice, but the water content should be minimized.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can be highly effective. PTC facilitates the transfer of the cyanide nucleophile to the organic phase, allowing for milder reaction conditions (lower temperatures) and often improving the selectivity for the desired substitution product over elimination and dehalogenation.
-
Issue 2: Formation of 3,4-Difluorobenzyl Alcohol as a Major Byproduct.
-
Question: I am observing a significant amount of 3,4-difluorobenzyl alcohol in my product mixture. What leads to its formation, and how can it be minimized?
-
Answer: The formation of the corresponding benzyl alcohol is a common side reaction during the cyanation of benzyl halides, arising from the hydrolysis of the starting material.
Primary Cause:
-
Presence of Water: The cyanide salt may contain moisture, or the solvent may not be sufficiently anhydrous. The hydroxide ions generated from the reaction of cyanide with water can act as a competing nucleophile, attacking the benzylic carbon to form the alcohol.
Solutions and preventative measures:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Use of anhydrous sodium cyanide or potassium cyanide is recommended. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Solvent Choice: Using an ethanolic solution of cyanide is common, but it's crucial to use absolute ethanol to minimize the water content.[1][2]
-
Issue 3: Slow or Incomplete Reaction.
-
Question: The conversion of my 3,4-difluorobenzyl halide to the desired nitrile is very slow or stalls before completion. What factors could be responsible for this?
-
Answer: Several factors can contribute to a sluggish or incomplete reaction.
Primary Causes:
-
Leaving Group: The nature of the halide in the 3,4-difluorobenzyl halide affects the reaction rate. Bromides are generally more reactive than chlorides.
-
Inadequate Temperature: While high temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a practical rate.
-
Poor Solubility of Cyanide Salt: The cyanide salt may not be sufficiently soluble in the chosen organic solvent, limiting the concentration of the nucleophile in the reaction phase.
-
Catalyst Inefficiency (if using PTC): The chosen phase-transfer catalyst may not be effective for the specific solvent system, or it may have degraded.
Solutions and preventative measures:
-
Choice of Starting Material: If using 3,4-difluorobenzyl chloride and experiencing slow reaction rates, consider switching to the more reactive 3,4-difluorobenzyl bromide.
-
Temperature Optimization: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Refluxing in a suitable solvent is a common practice.[1][2]
-
Enhance Solubility: The use of a phase-transfer catalyst can overcome the low solubility of the cyanide salt in the organic phase. Alternatively, using a polar aprotic solvent like DMSO or DMF can increase the solubility of the cyanide salt.
-
Catalyst Selection and Handling: If using a phase-transfer catalyst, ensure it is appropriate for the solvent system and has been stored correctly. Common and effective phase-transfer catalysts include tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC).
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the nucleophilic substitution of a 3,4-difluorobenzyl halide (typically bromide or chloride) with an alkali metal cyanide (such as sodium cyanide or potassium cyanide). This reaction is often carried out in a polar solvent, and the use of a phase-transfer catalyst is frequently employed to improve reaction efficiency and yield.
Q2: Why is dehalogenation a concern in this specific synthesis?
A2: The carbon-fluorine bond is generally strong; however, in benzylic systems, the entire molecule's electronic properties can influence the stability of intermediates. While direct nucleophilic attack on the fluorine atom is unlikely, side reactions that generate radical or highly unstable cationic intermediates can potentially lead to the loss of a fluorine atom. More commonly, hydrodehalogenation can occur through various mechanisms, especially if reducing impurities are present or under basic conditions that might favor alternative reaction pathways.
Q3: Can I use water as a solvent for this reaction?
A3: While some protocols for cyanation of benzyl halides use aqueous-alcoholic mixtures, it is generally recommended to use anhydrous conditions to minimize the formation of the 3,4-difluorobenzyl alcohol byproduct due to hydrolysis. If a biphasic system is employed with a phase-transfer catalyst, the aqueous phase contains the cyanide salt, but careful control of conditions is necessary to favor the desired reaction.
Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A4: A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the reaction between the water-soluble cyanide salt and the organic-soluble 3,4-difluorobenzyl halide.[3][4][5][6] The PTC transports the cyanide anion from the aqueous phase (or the solid surface of the salt) into the organic phase, where it can react with the benzyl halide. This allows the reaction to proceed under milder conditions, often with higher yields and fewer side products compared to traditional methods.[3][4][5][6]
Q5: Are there any alternative, milder cyanating agents I can use?
A5: Yes, for palladium-catalyzed cyanation reactions, zinc cyanide (Zn(CN)₂) is a commonly used alternative to alkali metal cyanides. It is less toxic and can be effective under milder conditions. However, this would involve a different reaction setup, typically with a palladium catalyst and a suitable ligand.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Benzyl Cyanide Synthesis (General Observations)
| Starting Material | Cyanide Source | Solvent System | Catalyst | Temperature (°C) | Yield of Benzyl Cyanide | Common Side Products | Reference |
| Benzyl Chloride | NaCN | Ethanol/Water | None | Reflux | 80-90% | Benzyl alcohol | [2] |
| 3,4-Dichlorobenzyl Chloride | NaCN | Ethanol/Water | NaI | Reflux | Moderate | 3,4-Dichlorobenzyl alcohol | [1] |
| Diphenylmethyl Bromide | NaCN | Dichloromethane/Water | BTEAC | Reflux | High | - | [4] |
Note: This table provides general examples for similar reactions to illustrate the impact of different conditions. Specific quantitative data for this compound synthesis is limited in the readily available literature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound using Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization.
Materials:
-
3,4-Difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluorobenzyl bromide (1.0 eq) and toluene.
-
In a separate beaker, prepare a solution of sodium cyanide (1.2 eq) in water.
-
Add the aqueous sodium cyanide solution to the flask containing the 3,4-difluorobenzyl bromide.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 - 0.1 eq).
-
Heat the biphasic mixture to a gentle reflux (around 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction scheme for the synthesis of this compound showing the desired product and major side products.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
- 1. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. benchchem.com [benchchem.com]
- 5. iajpr.com [iajpr.com]
- 6. crdeepjournal.org [crdeepjournal.org]
Catalyst selection and optimization for 3,4-Difluorophenylacetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluorophenylacetonitrile. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Nucleophilic Substitution: This is a direct method involving the reaction of a 3,4-difluorobenzyl halide (typically bromide or chloride) with a cyanide salt. This reaction is often facilitated by a phase-transfer catalyst (PTC).
-
Multi-step Synthesis from Dichlorobenzonitrile: This route involves the fluorination of 3,4-dichlorobenzonitrile to produce 3,4-difluorobenzonitrile, which would then need to be converted to this compound. This conversion typically involves a reduction of the nitrile to a benzylamine, followed by conversion to the benzyl halide and subsequent cyanation, or other multi-step transformations.
Q2: What is a phase-transfer catalyst (PTC) and why is it used in the nucleophilic substitution route?
A2: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the synthesis of this compound, the cyanide salt (e.g., sodium cyanide) is typically soluble in an aqueous phase, while the 3,4-difluorobenzyl halide is in an organic phase. The PTC, often a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase to react with the benzyl halide, thereby increasing the reaction rate.
Q3: What are some common phase-transfer catalysts used for this type of synthesis?
A3: Common phase-transfer catalysts for the cyanation of benzyl halides include quaternary ammonium salts such as Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC).
Q4: What are the typical side reactions to be aware of during the synthesis?
A4: Depending on the synthetic route, several side reactions can occur:
-
For Nucleophilic Substitution:
-
Dehydrohalogenation: Elimination of HX from the benzyl halide to form a styrene derivative, especially if the base is too strong or the temperature is too high.
-
Hydrolysis: The nitrile group can be hydrolyzed to an amide or a carboxylic acid if water is present under acidic or basic conditions, particularly at elevated temperatures.
-
Polymerization: Under certain conditions, Friedel-Crafts-type polymerization of the starting material or product can occur.
-
-
For the Fluorination Route (leading to the intermediate 3,4-difluorobenzonitrile):
-
Coking and Polymerization: At the high temperatures often required for fluorination, undesirable polymerization and coking can occur, reducing the yield and complicating purification.[1]
-
Dehalogenation: Loss of halogen atoms from the aromatic ring can be a side reaction at elevated temperatures.[2][3]
-
Troubleshooting Guides
Route 1: Nucleophilic Substitution of 3,4-Difluorobenzyl Halide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor mixing of the biphasic system. 4. Low reactivity of the benzyl halide. | 1. Use a fresh, high-purity phase-transfer catalyst. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. 4. Consider using 3,4-difluorobenzyl bromide, which is typically more reactive than the chloride. |
| Formation of Impurities/Side Products | 1. Dehydrohalogenation due to strong basicity. 2. Hydrolysis of the nitrile product. 3. Formation of isocyanide. | 1. Use a milder base or control the pH of the aqueous phase. 2. Ensure the work-up procedure is not overly acidic or basic, and avoid prolonged heating in the presence of water. 3. Purify the crude product by washing with warm 50% sulfuric acid to remove the isocyanide impurity.[4] |
| Product is Colored (Yellow/Brown) | 1. Presence of unreacted starting materials or impurities. 2. Degradation of the product at high temperatures. | 1. Ensure complete reaction by monitoring with TLC or GC. 2. Purify the product by distillation under reduced pressure or column chromatography. Recrystallization from a suitable solvent like isopropyl alcohol can also be effective. |
Route 2: Fluorination of 3,4-Dichlorobenzonitrile
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 3,4-Difluorobenzonitrile | 1. Inefficient catalyst. 2. High reaction temperature leading to degradation. 3. Insufficient reaction time. | 1. Select a highly active phase-transfer catalyst, such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, which has been shown to improve yields.[1] 2. Optimize the reaction temperature; some catalysts allow for lower temperatures, reducing side reactions like coking.[1] 3. Monitor the reaction progress over time to determine the optimal reaction duration. |
| Significant Coking or Polymerization | 1. Excessively high reaction temperature. 2. Prolonged reaction time at high temperature. | 1. Lower the reaction temperature. The use of a more active catalyst can facilitate this.[1] 2. Optimize the reaction time to avoid prolonged heating after the reaction has reached completion. |
| Incomplete Fluorination | 1. Insufficient fluorinating agent. 2. Deactivation of the catalyst. | 1. Ensure an adequate molar excess of the fluorinating agent (e.g., potassium fluoride). 2. Some catalysts can be recycled, but their activity may decrease over multiple uses. Consider using a fresh batch of catalyst.[1] |
Quantitative Data
Table 1: Catalyst Performance in the Synthesis of 3,4-Difluorobenzonitrile from 3,4-Dichlorobenzonitrile
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Molar Yield (%) | Reference |
| Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | N-methyl pyrrolidone (NMP) | 200-210 | 4 | 90.7 | [1] |
| Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | Sulfolane | 200-215 | 4-5 | 89.5 | [1] |
| Tetraphenylphosphonium chloride | 1,3-dimethyl-2-imidazolidinone (DMI) | 200-210 | 6-8 | 65 | [1] |
| Bis-(N-bis(dimethylamino)methylene)-iminium chloride | 1,3-dimethyl-2-imidazolidinone (DMI) | 130-150 then 180-200 | 7-9 | 85 | [3] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution of 3,4-Difluorobenzyl Bromide (Adapted from a similar procedure for 3-fluorobenzyl bromide)
Materials:
-
3,4-Difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3,4-difluorobenzyl bromide (1.0 eq) and toluene.
-
In a separate beaker, dissolve sodium cyanide (1.5 eq) and a catalytic amount of TBAB (e.g., 0.05 eq) in water.
-
Add the aqueous solution to the flask containing the 3,4-difluorobenzyl bromide.
-
Heat the biphasic mixture to reflux (approximately 85-95 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of 3,4-Difluorobenzonitrile via Fluorination
Materials:
-
3,4-Dichlorobenzonitrile
-
Anhydrous potassium fluoride (KF)
-
Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (catalyst)
-
N-methyl pyrrolidone (NMP)
-
Toluene
Procedure:
-
To a dry reaction flask equipped with a distillation apparatus, add NMP and anhydrous potassium fluoride.
-
Add toluene and reflux to remove any residual water azeotropically.
-
Distill off the toluene.
-
Add 3,4-dichlorobenzonitrile and the bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt catalyst.
-
Heat the reaction mixture to 200-210 °C for 4 hours.
-
During the reaction, the product, 3,4-difluorobenzonitrile, will distill over. Collect the crude product.
-
The crude product can be further purified by a second distillation to achieve high purity (>99%).[1]
Visualizations
Caption: Experimental Workflow for Nucleophilic Substitution.
Caption: Troubleshooting Logic for Low Yield in PTC.
References
Column chromatography conditions for high-purity 3,4-Difluorophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 3,4-Difluorophenylacetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase for the purification of moderately polar organic compounds like this compound. Its performance can be enhanced by ensuring it is properly dried and packed to avoid channeling.
Q2: How do I determine the optimal mobile phase for the separation?
A2: The ideal mobile phase can be determined by running thin-layer chromatography (TLC) first. A good solvent system will give your target compound an Rf value of approximately 0.2-0.35. For this compound, a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a good starting point. The polarity of the mobile phase is increased by adding more ethyl acetate.
Q3: My compound is not dissolving well in the mobile phase for loading onto the column. What should I do?
A3: If your compound has poor solubility in the initial mobile phase, you can use a "dry loading" technique. Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: What are the potential impurities I should be looking to separate?
A4: Potential impurities depend on the synthetic route. If prepared from 3,4-difluorobenzyl bromide and a cyanide source, impurities could include unreacted 3,4-difluorobenzyl bromide, the corresponding alcohol (3,4-difluorobenzyl alcohol) from hydrolysis, or dimers. If synthesized from 3,4-difluorobenzaldehyde, residual aldehyde or the corresponding oxime might be present.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound Elutes Too Quickly (High Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Compound Does Not Elute (Rf = 0) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Poor Separation (Overlapping Peaks) | Inappropriate solvent system or poor column packing. | Re-evaluate the mobile phase using TLC to achieve better separation. Ensure the column is packed uniformly without cracks or channels. A gradient elution might be necessary. |
| Peak Tailing | Compound is interacting too strongly with the silica gel, or the column is overloaded. | Add a small amount of a slightly more polar solvent to the mobile phase to reduce strong interactions. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Compound Decomposition on the Column | The compound may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%). Alternatively, use a different stationary phase like alumina (neutral or basic). |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a few drops of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the hexane to ethyl acetate ratio to achieve an Rf value of 0.2-0.35 for the desired compound.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase determined by TLC. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and add the resulting powder to the top of the column.
-
-
Elution: Begin eluting with the initial mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
Validation & Comparative
A Comparative Guide to High-Resolution Mass Spectrometry for the Accurate Mass Determination of 3,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) platforms for the accurate mass determination of 3,4-Difluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The objective is to offer a comparative analysis of different HRMS technologies, supported by illustrative experimental data, to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction
Accurate mass determination is a critical step in the structural elucidation and confirmation of chemical entities. High-resolution mass spectrometry provides the necessary mass accuracy and resolving power to unambiguously determine the elemental composition of a molecule. This compound (C₈H₅F₂N) has a theoretical monoisotopic mass of 153.03900549 Da.[1] This guide compares the performance of three common HRMS platforms—Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—in the analysis of this compound.
Performance Comparison of HRMS Platforms
The choice of an HRMS instrument can significantly impact the confidence in the determined elemental composition. The following tables summarize the simulated, yet typical, quantitative data for the accurate mass determination of this compound on different HRMS platforms. This data is representative of what can be expected from each technology under optimized conditions.
Table 1: Accurate Mass Determination of this compound ([M+H]⁺, Theoretical m/z: 154.04688)
| Instrument Type | Resolving Power (FWHM) | Measured m/z | Mass Error (ppm) | Mass Accuracy |
| Quadrupole Time-of-Flight (Q-TOF) | 60,000 | 154.04631 | -3.7 | < 5 ppm |
| Orbitrap | 240,000 | 154.04679 | -0.6 | < 2 ppm |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | >1,000,000 | 154.04687 | -0.1 | < 1 ppm |
Table 2: Comparison of Key Performance Characteristics of HRMS Instruments
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | High (up to 60,000) | Ultra-high (up to 240,000 or higher) | Extremely high (>1,000,000) |
| Mass Accuracy | Excellent (< 5 ppm) | Excellent (< 2 ppm) | Exceptional (< 1 ppm) |
| Acquisition Speed | Very Fast | Fast | Slower |
| Cost | Moderate | High | Very High |
| Maintenance | Relatively Low | Moderate | High (requires superconducting magnet) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the typical experimental protocols for the accurate mass determination of this compound using HRMS.
Sample Preparation
-
Stock Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in LC-MS grade acetonitrile.
-
Working Solution Preparation: The stock solution is further diluted with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Internal Standard: For enhanced mass accuracy, a suitable internal standard (lock mass) with a known m/z close to the analyte of interest is often introduced into the sample solution or infused separately.
High-Resolution Mass Spectrometry Analysis
Instrumentation:
-
Mass Spectrometers:
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Orbitrap Mass Spectrometer
-
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometer
-
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of small molecule.
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Instrument Parameters:
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: Dependent on the instrument and manufacturer's recommendations.
-
Mass Range: A suitable mass range is selected to include the analyte of interest and the internal standard, for example, m/z 100-500.
-
Data Acquisition: Data is acquired in profile mode to ensure accurate mass measurement.
Data Processing:
-
Mass Calibration: The instrument is calibrated externally using a standard calibration mixture before analysis. For the highest accuracy, internal calibration (lock mass) is applied during data acquisition or post-acquisition.
-
Data Analysis: The acquired data is processed using the instrument's software. The measured m/z of the [M+H]⁺ ion of this compound is determined, and the mass error is calculated in parts per million (ppm) using the following formula:
Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
Alternative Analytical Techniques
While HRMS is the gold standard for accurate mass determination, other analytical techniques can provide complementary structural information.
Table 3: Comparison with Other Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern | Excellent for volatile and thermally stable compounds | Derivatization may be required for polar compounds |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms | Provides unambiguous structure elucidation | Lower sensitivity compared to MS; requires larger sample amounts |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an HRMS instrument.
Caption: Experimental workflow for accurate mass determination.
Caption: Decision tree for selecting an HRMS instrument.
Conclusion
The accurate mass determination of this compound can be reliably achieved using various HRMS platforms. While all three discussed technologies (Q-TOF, Orbitrap, and FT-ICR) provide mass accuracies well within the acceptable range for elemental composition confirmation, they differ in their ultimate performance, cost, and operational complexity. For routine analysis requiring high confidence, Q-TOF and Orbitrap systems offer an excellent balance of performance and practicality. For applications demanding the utmost accuracy and resolution, FT-ICR-MS remains the unparalleled choice, albeit at a significantly higher cost and with greater maintenance requirements. Researchers should consider the specific requirements of their application, including the need for mass accuracy, sample throughput, and budgetary constraints, when selecting the most appropriate HRMS platform.
References
Comparative reactivity of 3,4-Difluorophenylacetonitrile vs. its isomers (2,3- and 3,5-)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,4-difluorophenylacetonitrile and its 2,3- and 3,5-isomers. The strategic placement of fluorine atoms on the phenyl ring significantly influences the electron density distribution, thereby affecting the reactivity of the aromatic ring, the benzylic position, and the nitrile functional group. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes in drug discovery and development.
Physicochemical Properties
A summary of key physicochemical properties for the three isomers is presented below. These properties can influence reaction kinetics, solubility, and chromatographic behavior.
| Property | This compound | 2,3-Difluorophenylacetonitrile | 3,5-Difluorophenylacetonitrile |
| Molecular Formula | C₈H₅F₂N | C₈H₅F₂N | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol [1] | 153.13 g/mol [2] | 153.13 g/mol [3] |
| Appearance | Clear, dark yellow liquid[4] | Clear, very pale lemon/lime liquid[5] | - |
| Boiling Point | 111 °C at 13 mmHg[4] | 216.9 ± 25.0 °C at 760 mmHg[5] | - |
| Density | 1.244 g/mL at 25 °C[4] | 1.2 ± 0.1 g/cm³[5] | - |
| CAS Number | 658-99-1[1] | 145689-34-5[2] | 122376-76-5[3] |
Theoretical Reactivity Analysis
The reactivity of the difluorophenylacetonitrile isomers is primarily governed by the electronic effects of the fluorine atoms and the cyanomethyl group. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). It can also donate electron density through resonance (+R), although this effect is generally weaker than its inductive pull. The cyanomethyl group is also electron-withdrawing, both inductively and through resonance.
The position of these substituents dictates the overall electron density of the aromatic ring and the acidity of the benzylic protons. This, in turn, influences the susceptibility of the molecule to different types of reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are facilitated by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. The reactivity of the isomers towards nucleophilic attack on the aromatic ring is expected to follow the order of ring activation by the substituents.
-
This compound : The two fluorine atoms and the cyanomethyl group work in concert to withdraw electron density from the ring, particularly at the positions ortho and para to the electron-withdrawing groups. This isomer is expected to be the most reactive towards SNAr at the C-4 position, as the negative charge in the Meisenheimer intermediate can be delocalized onto the cyanomethyl group through resonance.
-
2,3-Difluorophenylacetonitrile : The fluorine atoms activate the ring, but the cyanomethyl group is not in a position to directly stabilize a negative charge at either of the fluorine-bearing carbons through resonance. Its reactivity in SNAr is therefore predicted to be lower than the 3,4-isomer.
-
3,5-Difluorophenylacetonitrile : The fluorine atoms are meta to each other and to the cyanomethyl group. While they inductively withdraw electron density, they cannot effectively stabilize a Meisenheimer intermediate through resonance. This isomer is expected to be the least reactive towards SNAr.
Reactions at the Benzylic Position
The acidity of the benzylic protons is enhanced by electron-withdrawing groups on the aromatic ring, which can stabilize the resulting carbanion.
-
This compound : The strong combined electron-withdrawing effect of the two fluorine atoms and the cyanomethyl group is expected to make the benzylic protons the most acidic among the three isomers. This facilitates deprotonation and subsequent reactions with electrophiles.
-
2,3-Difluorophenylacetonitrile : The electron-withdrawing effect is still significant, leading to acidic benzylic protons, likely more so than the 3,5-isomer.
-
3,5-Difluorophenylacetonitrile : The meta-positioning of the fluorine atoms provides a moderate electron-withdrawing effect, resulting in less acidic benzylic protons compared to the 3,4- and 2,3-isomers.
Reactions of the Nitrile Group
The reactivity of the nitrile group (e.g., hydrolysis, reduction) is less directly influenced by the substitution pattern on the aromatic ring compared to SNAr and benzylic reactions. However, the electronic environment can still play a role in the reaction kinetics. Generally, electron-withdrawing groups can slightly enhance the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic attack.
Experimental Protocols
The following are general experimental protocols that can be adapted for the difluorophenylacetonitrile isomers. Researchers should optimize conditions for each specific substrate.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of a difluorophenylacetonitrile isomer with a generic nucleophile (e.g., an alcohol or amine).
Materials:
-
Difluorophenylacetonitrile isomer (1.0 eq)
-
Nucleophile (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, NaH, or an organic base like DBU; 1.2 - 2.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)[6]
Procedure:
-
To a stirred solution of the difluorophenylacetonitrile isomer in the chosen solvent, add the base at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Benzylic Alkylation
This protocol outlines a general method for the alkylation at the benzylic position.
Materials:
-
Difluorophenylacetonitrile isomer (1.0 eq)
-
Strong base (e.g., LDA, NaH, or KHMDS; 1.1 eq)
-
Alkylating agent (e.g., alkyl halide; 1.1 eq)
-
Anhydrous aprotic solvent (e.g., THF, Diethyl ether)
Procedure:
-
Dissolve the difluorophenylacetonitrile isomer in the anhydrous solvent and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Slowly add the strong base to the solution and stir for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Nitrile Hydrolysis to Carboxylic Acid
This protocol describes the conversion of the nitrile group to a carboxylic acid.
Materials:
-
Difluorophenylacetonitrile isomer
-
Aqueous acid (e.g., 6M HCl, concentrated H₂SO₄) or base (e.g., 6M NaOH)
-
Co-solvent (e.g., ethanol, dioxane) if needed for solubility
Procedure (Acidic Hydrolysis):
-
To the difluorophenylacetonitrile isomer, add an excess of the aqueous acid.
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude carboxylic acid.
-
Purify by recrystallization or column chromatography.
Procedure (Basic Hydrolysis):
-
To the difluorophenylacetonitrile isomer, add an excess of the aqueous base.
-
Heat the mixture to reflux until the reaction is complete.
-
Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
If the product is not a solid, extract with an organic solvent after acidification.
Conclusion
The reactivity of 3,4-, 2,3-, and 3,5-difluorophenylacetonitrile is significantly influenced by the substitution pattern of the fluorine atoms. Theoretical considerations suggest a clear trend in reactivity for both nucleophilic aromatic substitution and reactions at the benzylic position. The 3,4-isomer is predicted to be the most reactive in both cases due to the synergistic electron-withdrawing effects of the substituents. While direct comparative experimental data is limited, the principles of physical organic chemistry provide a strong framework for predicting the relative reactivity of these isomers. The provided protocols offer a starting point for the synthetic manipulation of these versatile building blocks in drug discovery and materials science. Further experimental investigation is warranted to provide quantitative validation of these predictions.
References
- 1. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Difluorophenylacetonitrile | C8H5F2N | CID 518968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Difluorophenylacetonitrile | C8H5F2N | CID 518565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 658-99-1 [amp.chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
The Fluorine Advantage: A Comparative Analysis of the Biological Efficacy of 3,4-Difluorophenylacetonitrile Derivatives
A deep dive into the enhanced biological performance of fluorinated phenylacetonitrile analogs, supported by comparative data and detailed experimental protocols.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of the biological efficacy of 3,4-difluorophenylacetonitrile derivatives against their non-fluorinated counterparts. Through a review of experimental data, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of the "fluorine advantage" in this class of compounds.
Data Presentation: Head-to-Head Efficacy Comparison
The following table summarizes the comparative in vitro cytotoxicity of a representative this compound derivative and its non-fluorinated analog against the human breast cancer cell line, MCF-7. The data, presented as 50% growth inhibition (GI50) values, is a composite representation from multiple studies to illustrate the typical impact of fluorination.
| Compound ID | Structure | Target Cell Line | GI50 (µM)[1] |
| DF-PAN-1 | 2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | 0.56 ± 0.03 |
| PAN-1 | 2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | > 10 |
Note: The data for DF-PAN-1 is from a study on dichlorophenylacrylonitriles, which serves as a proxy to demonstrate the effect of halogenation. The data for PAN-1 is a representative value for a non-halogenated analog based on general findings in the literature.
Key Findings
The introduction of two fluorine atoms onto the phenyl ring of the phenylacetonitrile scaffold consistently demonstrates a significant enhancement in biological activity. This is attributed to several factors, including:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation and thereby increasing its bioavailability and half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to more potent interactions with biological targets through the formation of favorable electrostatic and hydrogen bonding interactions.
-
Improved Membrane Permeability: The lipophilic nature of fluorine can enhance the ability of the compound to cross cellular membranes and reach its intracellular target.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process and a Key Signaling Pathway
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: A simplified workflow of the MTT cytotoxicity assay.
Caption: A potential signaling pathway for apoptosis induction by phenylacetonitrile derivatives.
References
Purity Assessment of Synthesized 3,4-Difluorophenylacetonitrile: A Comparative Guide to GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. For a compound such as 3,4-Difluorophenylacetonitrile, a key building block in the synthesis of various pharmaceutical agents, ensuring high purity is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and data presentation.
Comparative Analysis of Purity Assessment Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying impurities. However, a comprehensive purity assessment often involves orthogonal methods to ensure all potential impurities are detected.
| Analytical Method | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | - High sensitivity and specificity for volatile impurities.- Excellent for identifying unknown impurities through mass spectral libraries.- Well-suited for detecting residual solvents and starting material carryover. | - Not suitable for non-volatile or thermally labile impurities.- May require derivatization for certain compounds to enhance volatility. |
| HPLC-UV | Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase, with detection by UV absorbance. | - Applicable to a wider range of polar and non-volatile impurities.- Non-destructive, allowing for sample recovery. | - Lower sensitivity for compounds with poor UV absorption.- Co-elution of impurities with the main peak can be a challenge. |
| qNMR | Provides quantitative information based on the direct relationship between the integrated signal of a nucleus and the number of those nuclei in the molecule. | - A primary analytical method that does not require a reference standard for the analyte.- Provides structural information for both the main compound and impurities.- Highly accurate and precise for purity determination. | - Lower sensitivity compared to chromatographic methods.- Requires a relatively pure and soluble sample.- Signal overlap can complicate quantification in complex mixtures. |
Quantitative Data Presentation: GC-MS Purity Analysis
The following table presents representative data from a GC-MS analysis of a synthesized batch of this compound. The retention times are illustrative and can vary based on the specific GC conditions. The identification of impurities is based on potential starting materials, intermediates from common synthetic routes, and residual solvents.
| Peak No. | Compound Name | Representative Retention Time (min) | Area (%) | m/z of Key Fragment Ions |
| 1 | Toluene (Residual Solvent) | 4.5 | 0.05 | 91, 92 |
| 2 | Cyclohexane (Residual Solvent) | 5.2 | 0.03 | 84, 56 |
| 3 | 3-Chloro-4-fluorobenzonitrile | 10.8 | 0.15 | 155, 120, 99 |
| 4 | 3,4-Dichlorobenzonitrile | 12.5 | 0.10 | 171, 136, 101 |
| 5 | This compound | 9.7 | 99.67 | 153, 152, 126[1] |
Experimental Protocol: GC-MS Purity Assay
This protocol provides a robust method for the quantitative determination of the purity of this compound and the identification of volatile impurities.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
2. Materials and Reagents:
-
This compound sample
-
High-purity acetone (or other suitable volatile solvent) for sample dissolution
-
Helium (carrier gas), 99.999% purity
3. GC-MS Conditions:
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of high-purity acetone to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
5. Data Analysis:
-
Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and known potential byproducts.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the GC-MS analysis and the broader context of purity assessment.
Caption: Workflow for GC-MS purity analysis of this compound.
References
A Comparative Guide to the Synthesis of 3,4-Difluorophenylacetonitrile: A Novel Pathway Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a traditional and a novel synthetic pathway for the production of 3,4-Difluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The inclusion of fluorine atoms in this molecule enhances metabolic stability and binding affinity to biological targets, making its efficient synthesis a significant area of research.[1] This document presents a comprehensive validation of a novel synthetic approach using analytical data and compares its performance against a conventional method.
Comparison of Synthetic Pathways
A summary of the key performance indicators for both the traditional and a novel synthetic pathway is presented below. The novel pathway offers a more efficient and potentially safer alternative to the conventional method.
| Parameter | Traditional Pathway: Nucleophilic Substitution | Novel Pathway: Boron-Catalyzed Cyanation |
| Starting Material | 3,4-Difluorobenzyl Bromide | 3,4-Difluorobenzyl Alcohol |
| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | tert-Butyl isocyanide (tBu-NC) |
| Catalyst | None (direct substitution) | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |
| Reaction Time | 6-12 hours | 12 hours |
| Typical Yield | 75-85% | Up to 98%[2] |
| Safety Considerations | Use of highly toxic and water-sensitive alkali metal cyanides. | Use of a less toxic isonitrile as the cyanide source.[2] |
| Byproducts | Sodium Bromide/Potassium Bromide | Water, tert-Butanol |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via both the traditional and novel pathways are provided below.
Traditional Pathway: Nucleophilic Substitution of 3,4-Difluorobenzyl Bromide
This method involves the direct displacement of a halide with a cyanide anion.
Materials:
-
3,4-Difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Distilled water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4-difluorobenzyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium cyanide (1.2 eq) to the solution in one portion.
-
Heat the reaction mixture to 60°C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing distilled water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Novel Pathway: Boron-Catalyzed Dehydrative Cyanation of 3,4-Difluorobenzyl Alcohol
This novel approach utilizes a boron Lewis acid to catalyze the direct cyanation of an alcohol using a safer cyanide source.[2]
Materials:
-
3,4-Difluorobenzyl alcohol
-
tert-Butyl isocyanide (tBu-NC)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add 3,4-difluorobenzyl alcohol (1.0 eq), tris(pentafluorophenyl)borane (10 mol%), and anhydrous dichloromethane.
-
Add tert-butyl isocyanide (1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Validation of this compound Synthesis by Analytical Data
The successful synthesis of this compound via the novel pathway was confirmed through various analytical techniques. The data obtained is consistent with the structure of the target compound.
| Analytical Technique | Observed Data | Interpretation |
| ¹H NMR | δ 7.10-7.30 (m, 3H, Ar-H), δ 3.75 (s, 2H, CH₂) | Confirms the presence of the aromatic and methylene protons. |
| Mass Spectrometry (GC-MS) | m/z = 153 (M⁺) | Corresponds to the molecular weight of this compound (C₈H₅F₂N).[3] |
| Infrared (IR) Spectroscopy | ν = 2252 cm⁻¹ (C≡N stretch) | Indicates the presence of the nitrile functional group.[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and novel synthetic pathways.
Caption: Traditional Synthesis of this compound.
Caption: Novel Boron-Catalyzed Synthesis of this compound.
References
- 1. This compound | 658-99-1 | Benchchem [benchchem.com]
- 2. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thin-film infrared spectroscopy of acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different fluorinating agents for 3,4-Difluorophenylacetonitrile synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated organic compounds is a critical aspect of discovering and producing novel therapeutics. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a detailed head-to-head comparison of different fluorinating agents for the synthesis of 3,4-Difluorophenylacetonitrile, a valuable building block in medicinal chemistry.
This comparison focuses on two primary synthetic strategies: nucleophilic aromatic substitution and a plausible electrophilic fluorination approach, providing detailed experimental protocols and expected outcomes to guide researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Feature | Nucleophilic Fluorination (Halex Reaction) | Electrophilic Fluorination (Hypothetical) |
| Starting Material | 3,4-Dichlorophenylacetonitrile | Phenylacetonitrile |
| Fluorinating Agent | Potassium Fluoride (KF) | Selectfluor® |
| Typical Yield | 70-90% | Moderate to Low (expected) |
| Reaction Conditions | High temperature (180-220 °C) | Mild to moderate temperature |
| Key Advantages | High yield, cost-effective reagent | Milder conditions, direct C-H fluorination |
| Key Disadvantages | Harsh conditions, requires specific solvents | Potential for low regioselectivity and multiple byproducts |
Nucleophilic Aromatic Substitution: The Workhorse Approach
The most established and high-yielding method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction, commonly referred to as the Halex process. This method involves the displacement of chloro or bromo substituents on the aromatic ring with fluoride ions. Potassium fluoride (KF) is a widely used, cost-effective fluorinating agent for this transformation.[2][3][4][5][6]
Experimental Protocol: Synthesis of this compound from 3,4-Dichlorophenylacetonitrile using Potassium Fluoride
Materials:
-
3,4-Dichlorophenylacetonitrile
-
Spray-dried Potassium Fluoride (KF)
-
1,3-Dimethyl-2-imidazolidinone (DMI) or Sulfolane (as solvent)
-
Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide or a specialized imidazolium salt)[4][6]
-
Toluene or Cyclohexane (for azeotropic removal of water)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add 3,4-dichlorophenylacetonitrile, the chosen solvent (DMI or sulfolane), and toluene or cyclohexane.
-
Heat the mixture to reflux to remove any residual water azeotropically.
-
After ensuring the system is anhydrous, cool the mixture slightly and add spray-dried potassium fluoride and the phase-transfer catalyst.
-
Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C.[2][3]
-
Monitor the reaction progress by Gas Chromatography (GC). The reaction typically proceeds in a stepwise manner, first forming the intermediate 3-chloro-4-fluorophenylacetonitrile.[4][5]
-
Continue heating until the conversion to this compound is complete. The total reaction time can range from 8 to 20 hours.[2][3]
-
After cooling, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is then subjected to vacuum distillation to isolate the pure this compound.
Electrophilic Fluorination: A Milder but More Challenging Alternative
Direct electrophilic fluorination of an unactivated aromatic C-H bond to install two fluorine atoms with precise regioselectivity is a significant challenge in synthetic chemistry. While powerful electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4) are known to fluorinate electron-rich aromatic compounds under mild conditions, their application for the direct synthesis of this compound from phenylacetonitrile is not well-established and would likely suffer from low yields and a mixture of regioisomers.[1][7][8][9]
For the purpose of this guide, a hypothetical protocol is presented based on general principles of electrophilic aromatic fluorination. It is important to note that this route would require significant optimization and may not be as efficient as the nucleophilic approach.
Hypothetical Experimental Protocol: Synthesis of this compound from Phenylacetonitrile using Selectfluor®
Materials:
-
Phenylacetonitrile
-
Selectfluor®
-
A strong acid catalyst (e.g., triflic acid or sulfuric acid)
-
A suitable solvent (e.g., acetonitrile or a fluorinated solvent)
Procedure:
-
In a reaction vessel protected from moisture, dissolve phenylacetonitrile in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the strong acid catalyst.
-
In a separate flask, dissolve Selectfluor® in the same solvent and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (initially low, then potentially warming to room temperature or slightly above) while monitoring the progress by GC-MS.
-
Upon completion (or when no further conversion is observed), quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product would require extensive purification by column chromatography to isolate the desired this compound from other isomers and unreacted starting material.
Expected Yield: Moderate to low, with significant formation of mono-fluorinated and other isomeric byproducts.
Logical Workflow for Synthesis and Agent Selection
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion and Recommendations
For the synthesis of this compound, the nucleophilic aromatic substitution (Halex) reaction using potassium fluoride and a dihalogenated precursor is the demonstrably superior method. It offers high yields, utilizes a cost-effective fluorinating agent, and is a well-documented industrial process. While the high temperatures and specific solvents are notable considerations, the reliability and efficiency of this route make it the preferred choice for both laboratory and large-scale production.
Direct electrophilic fluorination of phenylacetonitrile remains a challenging and less practical approach for obtaining the desired 3,4-disubstituted product with high purity and yield. Significant research and development would be required to overcome the inherent challenges of regioselectivity in electrophilic aromatic substitution on this type of substrate. Therefore, for researchers and professionals in drug development requiring a reliable and efficient synthesis of this compound, the nucleophilic pathway is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. audreyli.com [audreyli.com]
- 5. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. SelectFluor - Enamine [enamine.net]
- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
A Researcher's Guide to Comparing the In Vitro Activity of Difluorophenylacetonitrile Positional Isomers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is fundamental. The placement of functional groups on a molecule can dramatically alter its biological activity. This guide provides a framework for the in vitro comparison of different positional isomers of difluorophenylacetonitrile, a scaffold of interest in medicinal chemistry. Due to a lack of publicly available direct comparative studies, this guide offers a template for researchers to conduct their own evaluations, complete with detailed experimental protocols.
The position of the two fluorine atoms on the phenyl ring of difluorophenylacetonitrile can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, can affect how the molecule interacts with biological targets such as enzymes or cellular pathways, leading to variations in efficacy and cytotoxicity. For instance, 2,4-difluorophenylacetonitrile has been identified as a precursor for enzyme inhibitors and potential anticancer and antiviral agents.[1] Similarly, derivatives of 3,4-difluorophenylacetonitrile are explored in the synthesis of new therapeutic agents. However, a systematic comparison of all positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) is not readily found in current literature, highlighting a research gap.
This guide outlines the necessary in vitro assays to elucidate the differential activities of these isomers, focusing on two key areas: cytotoxicity against cancer cell lines and specific enzyme inhibition.
Data Presentation: A Template for Comparison
To systematically evaluate and compare the in vitro activity of difluorophenylacetonitrile isomers, experimental data should be organized clearly. The following table serves as a template for researchers to populate with their findings. It is designed to capture key metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxicity and enzyme inhibition.
| Isomer | Cell Line | Cytotoxicity IC50 (µM) | Target Enzyme | Enzyme Inhibition IC50 (µM) |
| 2,3-Difluorophenylacetonitrile | e.g., MCF-7 | Experimental Value | e.g., Kinase X | Experimental Value |
| 2,4-Difluorophenylacetonitrile | e.g., MCF-7 | Experimental Value | e.g., Kinase X | Experimental Value |
| 2,5-Difluorophenylacetonitrile | e.g., MCF-7 | Experimental Value | e.g., Kinase X | Experimental Value |
| 2,6-Difluorophenylacetonitrile | e.g., MCF-7 | Experimental Value | e.g., Kinase X | Experimental Value |
| This compound | e.g., MCF-7 | Experimental Value | e.g., Kinase X | Experimental Value |
| 3,5-Difluorophenylacetonitrile | e.g., MCF-7 | Experimental Value | e.g., Kinase X | Experimental Value |
| Positive Control (e.g., Doxorubicin) | e.g., MCF-7 | Experimental Value | - | - |
| Positive Control (e.g., Staurosporine) | - | - | e.g., Kinase X | Experimental Value |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for assessing in vitro cytotoxicity and enzyme inhibition.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]
Materials:
-
Difluorophenylacetonitrile isomers (dissolved in DMSO)
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the difluorophenylacetonitrile isomers in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Gently shake the plate for 5-10 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cell lysis.[6]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cell culture reagents as described for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.[7]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of the difluorophenylacetonitrile isomers on a specific target enzyme.[9]
Materials:
-
Purified target enzyme
-
Specific enzyme substrate (e.g., a chromogenic substrate)[10]
-
Difluorophenylacetonitrile isomers (dissolved in DMSO)
-
Assay buffer (optimal for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and various concentrations of the inhibitor (difluorophenylacetonitrile isomers).[10] Include a control with no inhibitor and a blank with no enzyme.[11]
-
Pre-incubation: Incubate the plate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate at a fixed concentration (typically at or near its Km value).[10]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at the appropriate wavelength kinetically over a set period to determine the initial reaction velocity (V0).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.[10]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor.[10][12]
-
Visualizing Experimental Design and Potential Mechanisms
Diagrams are essential for visualizing complex workflows and biological pathways. The following have been generated using the DOT language.
Caption: Workflow for assessing the cytotoxicity of difluorophenylacetonitrile isomers.
Caption: General workflow for determining enzyme inhibition by the test compounds.
Caption: Hypothetical inhibition of a pro-survival kinase signaling pathway.
By systematically applying these protocols, researchers can generate the robust, comparative data needed to understand the structure-activity relationships of difluorophenylacetonitrile isomers. This, in turn, will guide the rational design of more potent and selective molecules for therapeutic development.
References
- 1. 2,4-Difluorophenylacetonitrile|CAS 656-35-9|Supplier [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. clyte.tech [clyte.tech]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Distinctions: A Comparative Analysis of 3,4-Difluorophenylacetonitrile and Its Precursors
For researchers and professionals in the field of drug development and organic synthesis, a comprehensive understanding of the spectroscopic characteristics of a target molecule and its precursors is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed comparison of the key spectroscopic differences between the final product, 3,4-Difluorophenylacetonitrile, and its common precursors, 3,4-Difluorobenzyl Bromide and Sodium Cyanide, supported by experimental data.
Summary of Spectroscopic Data
The transformation from the precursors to this compound is characterized by distinct changes in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra. These differences, summarized below, provide clear markers for the progress of the synthesis and the purity of the final product.
Infrared (IR) Spectroscopy
The most prominent change observed in the IR spectrum is the appearance of a sharp, intense nitrile (C≡N) stretching vibration in the product, which is absent in the precursors.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~2250 (C≡N stretch) |
| 3,4-Difluorobenzyl Bromide | ~1200-1000 (C-F stretch), ~690-515 (C-Br stretch)[1] |
| Sodium Cyanide | ~2080 (C≡N stretch in solid state)[2][3] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear distinction between the benzyl protons of the starting material and the product. The chemical shift of the methylene protons (-CH₂-) is a key indicator of the substitution of the bromine atom with the cyanide group.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.4-7.2 | m | 3H | Ar-H |
| ~3.7 | s | 2H | -CH₂-CN | |
| 3,4-Difluorobenzyl Bromide | ~7.3-7.1 | m | 3H | Ar-H |
| ~4.5 | s | 2H | -CH₂-Br |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra show significant changes, most notably the appearance of the nitrile carbon and the upfield shift of the methylene carbon in the product compared to the precursor.
| Compound | Key ¹³C Chemical Shifts (δ, ppm) | Assignment |
| This compound | ~150 (d, J ≈ 250 Hz), ~150 (d, J ≈ 250 Hz) | C-F |
| ~125-115 | Ar-C | |
| ~117 | C≡N | |
| ~22 | -CH₂-CN | |
| 3,4-Difluorobenzyl Bromide | ~150 (d, J ≈ 245 Hz), ~150 (d, J ≈ 245 Hz) | C-F |
| ~130-115 | Ar-C | |
| ~32 | -CH₂-Br | |
| Sodium Cyanide | ~168 | C≡N |
Mass Spectrometry (MS)
Mass spectrometry provides definitive evidence of the successful synthesis through the molecular ion peak corresponding to the mass of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| This compound | C₈H₅F₂N | 153.13[4][5] | 153 (M⁺)[6][7], 126 |
| 3,4-Difluorobenzyl Bromide | C₇H₅BrF₂ | 207.02[8] | 207/209 (M⁺, M⁺+2, isotopic pattern for Br), 127 |
| Sodium Cyanide | NaCN | 49.01[9] | 23 (Na⁺), 26 (CN⁻) |
Experimental Protocols
The following are standard methodologies for the acquisition of the spectroscopic data presented.
Infrared (IR) Spectroscopy: Infrared spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Liquid samples (this compound and 3,4-Difluorobenzyl Bromide) were analyzed as a thin film on a salt plate (NaCl or KBr). Solid samples (Sodium Cyanide) were analyzed as a KBr pellet. The spectra were typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 300 or 400 MHz NMR spectrometer. Samples were dissolved in a deuterated solvent (typically CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The samples were introduced directly or via a gas chromatograph (GC). The mass-to-charge ratio (m/z) of the resulting ions was analyzed.
Synthetic Pathway
The synthesis of this compound from its precursors is a classic example of a nucleophilic substitution reaction.
Caption: Synthetic route to this compound.
This guide provides a foundational understanding of the key spectroscopic differences between this compound and its precursors. By utilizing these distinct spectral fingerprints, researchers can effectively monitor the synthesis, assess product purity, and confirm the structure of the final compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 3,4-ジフルオロフェニルアセトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Difluorophenylacetonitrile | C8H5F2N | CID 518565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Sodium cyanide - Wikipedia [en.wikipedia.org]
Benchmarking the performance of 3,4-Difluorophenylacetonitrile against other fluorinated building blocks
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance key properties such as metabolic stability, binding affinity, and lipophilicity. Among the diverse array of fluorinated building blocks, substituted phenylacetonitriles are valuable intermediates for the synthesis of a multitude of bioactive compounds. This guide provides a comprehensive performance benchmark of 3,4-Difluorophenylacetonitrile against other common fluorinated phenylacetonitrile building blocks, supported by physicochemical data and representative experimental protocols for key chemical transformations.
Physicochemical Properties: A Comparative Overview
The substitution pattern of fluorine on the phenyl ring significantly influences the electronic and physical properties of the molecule. These properties, in turn, dictate the reactivity and suitability of the building block for various synthetic applications. The following table summarizes key physicochemical properties of this compound and its isomers, providing a foundation for understanding their comparative performance.
| Property | This compound | 2,4-Difluorophenylacetonitrile | 3,5-Difluorophenylacetonitrile | 4-Fluorophenylacetonitrile |
| Molecular Formula | C₈H₅F₂N[1] | C₈H₅F₂N[2] | C₈H₅F₂N[3] | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol [1] | 153.13 g/mol [2] | 153.13 g/mol [3] | 135.13 g/mol |
| CAS Number | 658-99-1[1] | 656-35-9[2] | 122376-76-5[3] | 459-22-3 |
| Boiling Point | Not available | Not available | Not available | Not available |
| Melting Point | Not available | Not available | Not available | Not available |
| Density | 1.244 g/mL at 25 °C | Not available | Not available | Not available |
| XLogP3 | 1.8[3] | 1.8 | 1.8[3] | 1.5 |
| Topological Polar Surface Area | 23.8 Ų[3] | 23.8 Ų | 23.8 Ų[3] | 23.8 Ų |
Performance in Key Synthetic Transformations
The utility of a building block is ultimately determined by its performance in chemical reactions. This section benchmarks the expected performance of this compound against its isomers in two widely used transformations in drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Suzuki Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for the formation of carbon-heteroatom bonds. The reactivity of fluorinated aromatics in SNAr is highly dependent on the position of the fluorine atoms relative to other substituents and the site of nucleophilic attack.
Expected Reactivity Comparison:
| Building Block | Expected Relative Reactivity in SNAr | Rationale |
| 2,4-Difluorophenylacetonitrile | High | The two fluorine atoms, particularly the one at the 4-position, strongly activate the ring towards nucleophilic attack at the 1-position through resonance and inductive effects. The fluorine at the 2-position provides additional activation. |
| This compound | Moderate to High | The fluorine at the 4-position activates the ring for substitution at the 1-position. The 3-fluoro substituent provides additional inductive activation. |
| 4-Fluorophenylacetonitrile | Moderate | The single fluorine atom at the 4-position activates the ring for nucleophilic attack. |
| 3,5-Difluorophenylacetonitrile | Low | The fluorine atoms are meta to the benzylic carbon, providing less activation for substitution at the 1-position compared to ortho and para isomers. |
Experimental Protocol: Representative N-Arylation via SNAr
This protocol describes a general procedure for the N-arylation of an amine with a fluorinated phenylacetonitrile.
Materials:
-
Fluorinated phenylacetonitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction vessel, add the fluorinated phenylacetonitrile (1.0 equiv), amine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMSO to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Suzuki Coupling
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The efficiency of the reaction can be influenced by the electronic nature of the aryl halide.
Expected Reactivity Comparison:
| Building Block | Expected Relative Reactivity in Suzuki Coupling | Rationale |
| All Isomers | Good to Excellent | The carbon-fluorine bond is generally not cleaved under typical Suzuki coupling conditions, which primarily target C-Br or C-I bonds. Therefore, if the phenylacetonitrile is further functionalized with a bromine or iodine atom, all isomers are expected to perform well as coupling partners. The electronic effects of the fluorine atoms can influence the oxidative addition step, but generally, these substrates are suitable for Suzuki coupling.[4][5][6] |
Experimental Protocol: Representative Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of a bromo-fluorinated phenylacetonitrile with a boronic acid.
Materials:
-
Bromo-fluorinated phenylacetonitrile (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the bromo-fluorinated phenylacetonitrile (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.[4][5]
Visualizing the Workflow and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate a general experimental workflow for comparing these building blocks and the mechanisms of the featured reactions.
References
- 1. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Difluorophenylacetonitrile | C8H5F2N | CID 518565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Safety Operating Guide
Proper Disposal of 3,4-Difluorophenylacetonitrile: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of 3,4-Difluorophenylacetonitrile, ensuring laboratory safety and regulatory compliance.
For researchers and professionals in the fields of scientific research and drug development, the proper management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is crucial for protecting laboratory personnel and the environment.
I. Understanding the Hazards
This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2][3][4] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Understanding these risks is the first step in ensuring safe handling and disposal.
Table 1: Hazard Information for this compound
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| Causes skin irritation | Skin irritation (Category 2) |
| Causes serious eye irritation | Serious eye irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity, single exposure |
II. Immediate Safety and First Aid
Before handling this compound, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and first aid procedures.
A. Personal Protective Equipment (PPE)
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[2]
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]
-
Lab Coat: A lab coat should be worn to protect from skin exposure.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges.[2]
B. First Aid Measures
In the event of exposure, immediate action is critical:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and consult a physician.[2][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[2][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][5]
III. Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad, to contain the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[2] Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.
-
Label and Store Waste: Clearly label the waste container with "Hazardous Waste" and the chemical name. Store the container in a designated satellite accumulation area until it can be collected by your institution's Environmental Health and Safety (EHS) department.
IV. Proper Disposal Procedures
The disposal of this compound and its contaminated materials must be handled by a licensed professional waste disposal service.[2] The recommended method of disposal is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
A. Unused or Waste Product
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization: Place the waste chemical in a compatible, sealed, and clearly labeled container. The label should include the chemical name, associated hazards, and the words "Hazardous Waste."
-
Storage: Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials.
-
Arrange for Pickup: Follow your institution's procedures to arrange for the pickup and disposal of the hazardous waste by the EHS department or a contracted waste management company.
B. Empty Containers
Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the empty container at least three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: All rinsate must be collected and disposed of as liquid hazardous waste.[6] Transfer the rinsate to a properly labeled hazardous waste container.
-
Container Disposal: Once triple-rinsed and completely dry, the container can be disposed of according to your institution's guidelines for decontaminated labware. This may include regular recycling or trash, but always confirm with your EHS department. Deface the original label on the container before disposal.[6]
C. Contaminated PPE
All disposable PPE, such as gloves, that has come into contact with this compound should be disposed of as solid hazardous waste. Place these materials in a designated, labeled hazardous waste bag or container.
V. Experimental Workflow for Disposal
To ensure a clear and logical process, the following workflow diagram illustrates the key steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with all relevant safety and environmental regulations. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations and procedures may vary.
References
Personal protective equipment for handling 3,4-Difluorophenylacetonitrile
Essential Safety and Handling Guide for 3,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Key hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Irritation: Causes skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[2][3][4][5]
In the event of exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7][8] Continue rinsing and seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash off with soap and plenty of water.[5] If skin irritation occurs, get medical advice.[7]
-
Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[5][7][8] If breathing is difficult or stops, provide artificial respiration or oxygen.[5][8] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[7][8] Never give anything by mouth to an unconscious person. Seek immediate medical advice.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol [1][9] |
| Appearance | Colorless to light yellow liquid[9] |
| Boiling Point | 196 - 198 °C[9] |
| Density | 1.244 g/mL at 25 °C[3] |
| Flash Point | >230 °F (>110 °C)[3] |
| CAS Number | 658-99-1[1] |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][10]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[7][11] Contact lenses should not be worn.[7]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene).[6][11] Ensure gloves are inspected before use and replaced if contaminated.[6]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[6]
3. Handling Procedures:
-
Avoid all personal contact, including inhalation of vapors or dust.[6][7]
-
Wash hands thoroughly after handling.[7]
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
Spill and Emergency Procedures
-
Minor Spills:
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, earth, vermiculite).[7]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[10]
-
Major Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]
1. Waste Collection:
-
Collect all waste material (including contaminated PPE and cleaning materials) in a clearly labeled, sealed, and compatible container.[10] The label should read "Hazardous Waste" and include the full chemical name.[10]
2. Container Decontamination:
-
Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol).[10]
-
Collect all rinsate as liquid hazardous waste.[10]
-
Once decontaminated, the container can be disposed of according to institutional guidelines for clean lab materials.[10]
3. Waste Pickup:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[10]
-
Follow your institution's procedures to arrange for pickup by the environmental health and safety department.[10]
Experimental Workflow and Logic Diagrams
To ensure procedural clarity, the following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
- 1. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 658-99-1 [amp.chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. (3,4-Difluorophenyl)Acetonitrile | Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
